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  • Product: 5-chloro-2-(2-methoxyethoxy)benzoic Acid
  • CAS: 62176-27-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Analytical Workflows for 5-chloro-2-(2-methoxyethoxy)benzoic acid (CAS 62176-27-6)

Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern pharmaceutical development and organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern pharmaceutical development and organic synthesis, functionally diverse building blocks are critical for exploring structure-activity relationships (SAR). 5-chloro-2-(2-methoxyethoxy)benzoic acid (CAS 62176-27-6) is a highly versatile small-molecule scaffold[1]. Characterized by a halogenated aromatic ring coupled with an extended ether linkage, this compound offers a unique balance of lipophilicity and hydrogen-bonding capacity.

This technical guide provides an authoritative overview of its physicochemical properties, structural causality, and standardized analytical protocols required to validate its integrity before downstream synthetic applications.

Structural & Physicochemical Profiling

The dual functionalization of the benzoic acid core—specifically the electron-withdrawing 5-chloro group and the flexible, electron-donating 2-(2-methoxyethoxy) substituent—dictates the molecule's physical state, thermal behavior, and reactivity.

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of CAS 62176-27-6, establishing the baseline parameters for handling and quality control[2][3].

PropertyValue / DescriptionAnalytical Significance
Chemical Name 5-chloro-2-(2-methoxyethoxy)benzoic acidStandard IUPAC nomenclature.
CAS Number 62176-27-6Primary identifier for regulatory compliance[4].
Molecular Formula C₁₀H₁₁ClO₄Used for exact mass calculation in MS.
Molecular Weight 230.64 g/mol Critical for stoichiometric calculations[3].
Melting Point 69–71 °CPrimary indicator of crystalline purity[2].
Physical Form Powder (White to off-white)Visual baseline for qualitative assessment[2].
InChIKey WQDOHODYKAZYCW-UHFFFAOYSA-NDigital structural identifier[2].
Storage Conditions Room Temperature (RT)Indicates high ambient stability[2].
Mechanistic Insights: Structure-Property Relationships

As a Senior Application Scientist, it is vital to understand why this molecule behaves the way it does, rather than merely observing its metrics:

  • The 5-Chloro Substituent: The chlorine atom at the meta position relative to the ether linkage increases the overall lipophilicity (LogP) of the scaffold. In drug development, this halogenation is frequently utilized to block metabolic oxidation sites on the aromatic ring, thereby increasing the half-life of the resulting API.

  • The 2-(2-Methoxyethoxy) Group: Unlike a simple methoxy group, the extended pegylated chain acts as a flexible, bidentate hydrogen-bond acceptor. This increases the compound's solubility in polar aprotic solvents (like DMF or DMSO) and can participate in intramolecular hydrogen bonding with the adjacent carboxylic acid, slightly modulating its pKa and spatial conformation during amide coupling reactions.

Standardized Analytical Workflows

To ensure scientific integrity and reproducibility, every batch of CAS 62176-27-6 must be subjected to a self-validating quality control system. Below are the field-proven protocols for thermal and chromatographic validation.

Analytical_QC Start CAS 62176-27-6 Batch Sample Split Aliquot Start->Split HPLC HPLC-UV/MS (Purity & Mass) Split->HPLC DSC DSC / TGA (Thermal Profile) Split->DSC Res1 Purity >98% [M-H]- = 229.0 Da HPLC->Res1 Res2 MP: 69-71 °C No Polymorphs DSC->Res2 Approve Release for Synthesis Res1->Approve Res2->Approve

Quality control workflow for validating the purity and thermal properties of CAS 62176-27-6.
Protocol 1: Thermal Profiling via DSC (Differential Scanning Calorimetry)

Objective: To validate the 69–71 °C melting point and rule out the presence of amorphous impurities or alternate polymorphs[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the powder into a standard aluminum DSC pan. Crimp the lid securely to ensure optimal thermal contact.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Method:

    • Equilibrate at 25 °C for 3 minutes.

    • Ramp temperature at 10 °C/min from 25 °C to 120 °C.

  • Data Interpretation: A sharp endothermic peak should be observed with an onset temperature near 69 °C. A broadened peak or a depressed onset temperature indicates the presence of residual solvents or synthetic impurities.

Protocol 2: Purity Assessment via HPLC-UV

Objective: To quantify the chemical purity of the scaffold prior to its use in sensitive catalytic or coupling reactions.

Step-by-Step Methodology:

  • System Suitability Testing (SST): Run a blank (diluent only) to ensure no carryover. The diluent should be a 50:50 mixture of Water:Acetonitrile.

  • Sample Preparation: Dissolve the compound to a final concentration of 0.5 mg/mL in the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (suppresses the ionization of the carboxylic acid, ensuring sharp peak shape).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the substituted aromatic ring).

  • Acceptance Criteria: The main peak corresponding to CAS 62176-27-6 must account for 98.0% of the total integrated area.

Synthetic Utility & Downstream Applications

As a carboxylic acid derivative, the primary synthetic utility of CAS 62176-27-6 lies in its capacity to undergo amide coupling. This is highly relevant in the synthesis of novel benzamide analogs targeting central nervous system (CNS) or gastrointestinal receptors.

Synthetic_Utility SM CAS 62176-27-6 (Carboxylic Acid) Act Activation (HATU / DIPEA) SM->Act DMF, RT Amine Amine Addition (R-NH2) Act->Amine Active Ester Prod Substituted Benzamide Amine->Prod Amide Bond

Standard amide coupling workflow utilizing CAS 62176-27-6 as a versatile molecular scaffold.

Causality in Synthesis: The use of strong coupling reagents like HATU alongside a hindered base (DIPEA) is recommended. The steric bulk of the 2-(2-methoxyethoxy) group can slightly hinder the nucleophilic attack at the carbonyl carbon; therefore, highly efficient uronium-based coupling agents ensure high yields and minimize epimerization or degradation.

Handling, Safety, and Regulatory Compliance

Maintaining laboratory safety is paramount when handling halogenated aromatic acids. According to the Globally Harmonized System (GHS), CAS 62176-27-6 is classified under the following hazard statements[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Operating Procedure (SOP) for Handling: Always handle the powder within a certified chemical fume hood to prevent inhalation of particulates (P261). Utilize nitrile gloves, chemical splash goggles, and a standard lab coat (P280). In the event of exposure, immediately flush the affected area with copious amounts of water (P302+P352, P305+P351+P338)[2].

References

  • NextSDS. 5-chloro-2-(2-methoxyethoxy)benzoic acid — Chemical Substance Information & Compliance. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 5-chloro-2-(2-methoxyethoxy)benzoic acid in Polar Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including dissolution rate and bioavailability. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including dissolution rate and bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of 5-chloro-2-(2-methoxyethoxy)benzoic acid in a range of polar organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for conducting a robust solubility assessment. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for formulation development, process chemistry, and regulatory submissions.

Introduction: The Critical Role of Solubility Profiling

In modern drug development, a thorough understanding of an API's solubility characteristics is not merely a data point but a cornerstone of rational formulation design. Poor aqueous solubility is a major hurdle that can lead to low and variable oral bioavailability, hindering the therapeutic potential of promising drug candidates. Polar organic solvents play a crucial role throughout the pharmaceutical development lifecycle, serving as reaction media in synthesis, as vehicles for purification and crystallization, and as components in formulation strategies like co-solvency to enhance aqueous solubility.

5-chloro-2-(2-methoxyethoxy)benzoic acid is a substituted benzoic acid derivative whose physicochemical properties are not extensively documented in public literature. Its structure, featuring a carboxylic acid group, an ether linkage, and a halogen substituent, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. This guide, therefore, establishes a comprehensive protocol to systematically investigate and understand its solubility in a curated selection of polar organic solvents, providing the foundational knowledge required for its advancement as a potential therapeutic agent.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is paramount in designing a solubility study and interpreting its results.

Table 1: Physicochemical Properties of 5-chloro-2-(2-methoxyethoxy)benzoic acid

PropertyValueSource
Chemical Name 5-chloro-2-(2-methoxyethoxy)benzoic acid-
CAS Number 62176-27-6[1][2]
Molecular Formula C₁₀H₁₁ClO₄[1]
Molecular Weight 230.64 g/mol Calculated
Predicted XlogP 1.8
Structure See Figure 1-
Chemical structure of 5-chloro-2-(2-methoxyethoxy)benzoic acidFigure 1: Chemical structure of 5-chloro-2-(2-methoxyethoxy)benzoic acid.

The molecule possesses a combination of polar and non-polar features:

  • Polar Groups: The carboxylic acid group (-COOH) is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The ether linkages (-O-) in the methoxyethoxy side chain can act as hydrogen bond acceptors.

  • Non-Polar Groups: The benzene ring and the ethyl portion of the side chain contribute to the molecule's lipophilicity.

  • Halogen Substituent: The chloro group (-Cl) adds to the molecular weight and can influence electronic distribution and crystal lattice energy, thereby affecting solubility.

This structural duality predicts a complex solubility profile, with significant solubility expected in solvents that can effectively interact with these varied functional groups.

Theoretical Framework: Principles of Solubility in Polar Organic Solvents

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamic interactions between solute and solvent molecules.[3][4] For dissolution to occur, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Intermolecular Forces at Play:

  • Hydrogen Bonding: This is the most significant interaction for polar compounds. Carboxylic acids can form strong hydrogen bonds with protic solvents (e.g., alcohols) and can also interact with the dipoles of aprotic polar solvents. The ether groups on 5-chloro-2-(2-methoxyethoxy)benzoic acid can also accept hydrogen bonds.

  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, ethyl acetate) possess permanent dipoles that can interact with the polar groups of the solute.

  • Van der Waals Forces: These weaker forces are present in all interactions and are the primary mechanism by which the non-polar regions of the solute interact with the solvent.

The solubility of benzoic acid derivatives is known to increase in the presence of polar organic solvents like ethanol, which can disrupt the strong hydrogen-bonded dimers that carboxylic acids often form in the solid state and solvate the individual molecules.

Selection of Polar Organic Solvents for Profiling

The choice of solvents is critical for generating a meaningful solubility profile. The following solvents are selected to represent a range of polarities and hydrogen bonding capabilities commonly encountered in pharmaceutical development.

Table 2: Proposed Polar Organic Solvents for Solubility Profiling

SolventTypeKey Characteristics
Methanol Polar ProticCapable of hydrogen bonding (donor and acceptor).
Ethanol Polar ProticSimilar to methanol, widely used in formulations.
Isopropanol Polar ProticLess polar than ethanol, common processing solvent.
Acetone Polar AproticHydrogen bond acceptor, good for dissolving a range of polarities.
Acetonitrile Polar AproticStrong dipole, often used in chromatography and synthesis.
Ethyl Acetate Polar AproticModerate polarity, ester functionality.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly polar, excellent solvent for a wide range of compounds.

Experimental Protocol: The Equilibrium Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This technique ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.

Materials and Equipment
  • 5-chloro-2-(2-methoxyethoxy)benzoic acid (purity >99%)

  • Selected polar organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to ±0.01 mg)

  • Glass scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Workflow

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Step 1: Preparation of Standard Solutions for HPLC Calibration

  • Accurately weigh a known amount of 5-chloro-2-(2-methoxyethoxy)benzoic acid.

  • Dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

  • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

Step 2: Sample Preparation and Equilibration

  • Add an excess amount of solid 5-chloro-2-(2-methoxyethoxy)benzoic acid to a series of glass vials. "Excess" is critical and means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~20-30 mg of the compound to 2-3 mL of each selected solvent.

  • Accurately record the volume of solvent added to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a moderate speed (e.g., 150-200 rpm). The agitation should be sufficient to keep the solid suspended without creating a vortex.

  • Equilibrate for a predetermined period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

Step 3: Phase Separation

  • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

  • To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

Step 4: Sample Analysis

  • Accurately dilute the filtered supernatant with a suitable diluent (typically the mobile phase of the HPLC method) to bring the concentration within the range of the HPLC calibration curve. A precise dilution factor is essential.

  • Analyze the diluted samples by HPLC using the previously established method and calibration curve.

  • Perform each experiment in triplicate for each solvent to ensure reproducibility and to calculate standard deviations.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temp (24-72 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate E->F G Analyze by HPLC F->G H Quantify vs. Calibration Curve G->H

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison between solvents.

Table 3: Hypothetical Solubility Data for 5-chloro-2-(2-methoxyethoxy)benzoic acid at 25 °C

SolventSolubility (mg/mL) (Mean ± SD, n=3)Molar Solubility (mol/L)
MethanolData to be filledData to be filled
EthanolData to be filledData to be filled
IsopropanolData to be filledData to be filled
AcetoneData to be filledData to be filled
AcetonitrileData to be filledData to be filled
Ethyl AcetateData to be filledData to be filled
DMSOData to be filledData to be filled

Interpretation of Expected Results:

  • It is anticipated that solubility will be highest in solvents that are strong hydrogen bond acceptors and/or donors, such as DMSO and the short-chain alcohols (methanol, ethanol).

  • The ability of the carboxylic acid to form hydrogen bonds is a dominant factor.[2] Solvents that can effectively disrupt the self-associated dimers of the carboxylic acid and solvate the individual molecules will exhibit higher solubilizing capacity.

  • The polarity match between the solute (XlogP ≈ 1.8) and the solvent will also play a key role.

Visualization of Molecular Interactions

The diagram below illustrates the key intermolecular forces responsible for the dissolution of 5-chloro-2-(2-methoxyethoxy)benzoic acid in a polar protic solvent like ethanol.

G cluster_solute 5-chloro-2-(2-methoxyethoxy)benzoic acid cluster_solvent Ethanol (Polar Protic Solvent) solute R-COOH solvent1 CH3CH2-OH solute->solvent1 H-Bond (Donor) solvent2 CH3CH2-OH solvent2->solute H-Bond (Acceptor)

Caption: Key hydrogen bonding interactions between the solute and a polar protic solvent.

Conclusion

This guide has outlined a robust, scientifically-grounded framework for determining the solubility profile of 5-chloro-2-(2-methoxyethoxy)benzoic acid in polar organic solvents. By adhering to the detailed shake-flask methodology and understanding the underlying physicochemical principles, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in process development, formulation design, and ultimately, for unlocking the full therapeutic potential of the compound. The presented protocols emphasize self-validation and accuracy, ensuring that the generated solubility profile is a trustworthy foundation for subsequent development activities.

References

  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. [Link]

  • LibreTexts Chemistry. 25.2 Physical Properties of Carboxylic Acids. [Link][2]

  • NextSDS. 5-chloro-2-(2-methoxyethoxy)benzoic acid — Chemical Substance Information. [Link][2]

  • Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

  • PubChemLite. 5-chloro-2-(2-methoxyethoxy)benzoic acid (C10H11ClO4). [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link][4]

  • World Health Organization (WHO). Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF. [Link]

  • Asian Journal of Chemical Sciences. Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-2-(2-methoxyethoxy)benzoic Acid Derivatives as Potent Anti-cancer Agents

This technical guide provides a comprehensive exploration of the mechanism of action for a promising class of anti-cancer compounds: 5-chloro-2-(2-methoxyethoxy)benzoic acid derivatives, with a specific focus on the 5-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive exploration of the mechanism of action for a promising class of anti-cancer compounds: 5-chloro-2-(2-methoxyethoxy)benzoic acid derivatives, with a specific focus on the 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide subclass. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. We will delve into the molecular intricacies of how these derivatives exert their anti-proliferative effects, supported by experimental evidence and detailed protocols.

Introduction: A Novel Scaffold in Cancer Therapeutics

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Benzoic acid derivatives have emerged as a versatile scaffold, amenable to chemical modifications that can yield compounds with a wide array of biological activities. Among these, the 5-chloro-2-(2-methoxyethoxy)benzoic acid backbone has given rise to derivatives with significant anti-proliferative properties. This guide will focus on a particularly potent series of these compounds: 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives.

A key study has synthesized and evaluated a series of these derivatives, identifying a lead compound, referred to as 4j , which exhibits potent activity against various cancer cell lines, most notably human pancreatic carcinoma (MIA PaCa-2) cells.[1][2] The primary mechanism of action for these compounds has been identified as the induction of G2/M cell cycle arrest and subsequent apoptosis.[1][2]

The Core Mechanism: Disruption of Microtubule Dynamics

The ability of a cell to progress through the cell cycle is fundamentally dependent on the dynamic instability of microtubules, which are key components of the mitotic spindle. Disruption of this process is a clinically validated anti-cancer strategy. Evidence suggests that 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives exert their anti-cancer effects by acting as tubulin polymerization inhibitors .[3][4][5]

These compounds are thought to bind to the colchicine binding site on β-tubulin.[3][5][6] This binding event interferes with the assembly of tubulin dimers into microtubules. The consequence of this action is a disruption of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately triggering the intrinsic apoptotic pathway.

G2M_Arrest_Apoptosis cluster_drug_action Drug Action cluster_cellular_response Cellular Response Derivative 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide (e.g., compound 4j) Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited Spindle Mitotic Spindle Disruption Polymerization->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives.

Experimental Validation of the Mechanism of Action

The proposed mechanism of action is supported by a body of experimental evidence. The following sections outline the key experiments and their findings.

Anti-proliferative Activity

The anti-proliferative activity of the 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was assessed against a panel of human cancer cell lines using the MTT assay. Compound 4j emerged as a particularly potent inhibitor.

Cell LineCancer TypeIC50 (µM) for Compound 4j
A2780Ovarian CancerData not specified in abstract
HCT-116Colon CancerData not specified in abstract
MIA PaCa-2Pancreatic CarcinomaGI50 = 1.9 µM[7]

Data extracted from Abdelaziz et al. (2015).[1][7] The GI50 value represents the concentration required to inhibit cell growth by 50%.

Cell Cycle Analysis

To confirm that the anti-proliferative effects are due to cell cycle arrest, flow cytometry is employed. Treatment of MIA PaCa-2 cells with compound 4j resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, providing direct evidence for a mitotic block.[1][2]

Induction of Apoptosis

Following G2/M arrest, cells are triggered to undergo apoptosis. This can be quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry. Studies have shown that treatment with these benzamide derivatives leads to a significant increase in the apoptotic cell population.[1][2][8]

Methodologies and Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments used to elucidate the mechanism of action.

Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

The synthesis of these derivatives is a multi-step process that can be adapted for the generation of a library of compounds for structure-activity relationship (SAR) studies.[7][9]

Synthesis_Workflow Start 5-Chloro-2-methoxybenzoic acid + Aniline Step1 Amide Formation (Ethylchloroformate, TEA, DCM) Start->Step1 Intermediate1 5-chloro-2-methoxy-N-phenylbenzamide Step1->Intermediate1 Step2 Chlorosulfonation (Chlorosulfonic acid) Intermediate1->Step2 Intermediate2 4-(5-chloro-2-methoxybenzamido) benzenesulfonyl chloride Step2->Intermediate2 Step3 Amine Coupling (Appropriate amine, Na2CO3, THF/H2O) Intermediate2->Step3 Final Target Derivatives (4a-4t) Step3->Final

Caption: General synthetic workflow for 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives.

Protocol:

  • Amide Formation: To a solution of 5-chloro-2-methoxybenzoic acid and aniline in dichloromethane (DCM), add triethylamine (TEA) and ethylchloroformate. Stir at room temperature to yield 5-chloro-2-methoxy-N-phenylbenzamide.[7]

  • Chlorosulfonation: React the product from step 1 with chlorosulfonic acid to obtain 4-(5-chloro-2-methoxybenzamido)benzenesulfonyl chloride.[7]

  • Amine Coupling: Couple the sulfonyl chloride from step 2 with a variety of primary or secondary amines in the presence of sodium carbonate in a tetrahydrofuran (THF) and water mixture to yield the final sulphamoylphenyl)benzamide derivatives.[7]

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the anti-proliferative effects of compounds.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Treat cells with the test compound at a concentration known to inhibit proliferation (e.g., 5x GI50) for a defined period (e.g., 24-48 hours).[10]

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their phase in the cell cycle.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of tubulin.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compound (dissolved in a suitable solvent like DMSO) to the tubulin solution in a 96-well plate.[11]

  • Initiate polymerization by incubating the plate at 37°C.[11]

  • Monitor the increase in absorbance or fluorescence over time using a plate reader. An increase in signal indicates tubulin polymerization.[11]

  • Calculate the IC50 for tubulin polymerization inhibition by comparing the polymerization rates in the presence of the compound to a control.[11]

Conclusion and Future Directions

The 5-chloro-2-(2-methoxyethoxy)benzoic acid scaffold, particularly when elaborated into 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, represents a promising avenue for the development of novel anti-cancer therapeutics. The core mechanism of action, centered on the inhibition of tubulin polymerization leading to G2/M cell cycle arrest and apoptosis, is a well-established and clinically validated strategy.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A broader library of derivatives should be synthesized and screened to optimize potency and selectivity.

  • In Vivo Efficacy: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo anti-tumor activity, pharmacokinetics, and safety profiles.

  • Target Engagement and Biomarker Development: Further studies are needed to confirm target engagement in vivo and to identify potential biomarkers that could predict patient response.

By building upon the foundational understanding outlined in this guide, the scientific community can continue to advance this promising class of compounds towards clinical application.

References

  • Abdelaziz, A. M., Yu, M., Li, P., Zhong, L., Singab, A. N. B., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. [Link]

  • Abdelaziz, A. M., Yu, M., Li, P., Zhong, L., Singab, A. N. B., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-Abdelaziz-Yu/f2c6e6d8c0b3c6b6e4e5e7e1c8d1e3d9e8e9c9c8]([Link]

  • Abdelaziz, A. M., Yu, M., Li, P., Zhong, L., Singab, A. N. B., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • He, L., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 65(24), 16372-16391. [Link]

  • Request PDF. (n.d.). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. ResearchGate. [Link]

  • Zhu, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • He, L., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. PubMed. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... ResearchGate. [Link]

  • El-Sayed, M. T., et al. (2022). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Scientific Reports, 12(1), 1-18. [Link]

  • Pero, R. W., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(7), 1165-1172. [Link]

Sources

Exploratory

Spectroscopic Characterization of 5-Chloro-2-(2-methoxyethoxy)benzoic Acid Using NMR: A Comprehensive Guide

Executive Summary In the realm of drug development and API (Active Pharmaceutical Ingredient) manufacturing, the unambiguous structural verification of synthetic intermediates is non-negotiable. 5-Chloro-2-(2-methoxyetho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and API (Active Pharmaceutical Ingredient) manufacturing, the unambiguous structural verification of synthetic intermediates is non-negotiable. 5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS: 62176-27-6) is a highly functionalized aromatic building block characterized by a carboxylic acid, an extended ether side-chain, and a halogen substituent. Because electrophilic aromatic substitution and etherification reactions can yield complex regioisomer mixtures, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate the exact substitution pattern.

This whitepaper provides an in-depth, self-validating technical framework for the complete spectroscopic characterization of this molecule, moving from theoretical causality to practical, step-by-step experimental execution.

Experimental Design and Causality in Solvent Selection

As an application scientist, the first critical decision in any NMR workflow is solvent selection. The physical chemistry of the analyte must dictate the microenvironment of the NMR tube. For highly polar, hydrogen-bonding molecules like 5-chloro-2-(2-methoxyethoxy)benzoic acid, deuterated dimethyl sulfoxide (DMSO-d6) is the optimal solvent [1].

The Causality of Solvent Choice: In non-polar solvents such as CDCl₃, carboxylic acids frequently form transient, hydrogen-bonded dimers. This dynamic exchange process leads to severe line broadening or the complete disappearance of the -COOH proton signal. DMSO-d6, however, acts as a potent hydrogen-bond acceptor. It disrupts these dimers and fully solvates the monomeric acid[2]. This specific interaction resolves the carboxylic acid proton as a distinct, albeit broad, singlet typically observed between δ 12.5 and 13.0 ppm. Furthermore, DMSO-d6 provides superior solubility for the polar 2-methoxyethoxy chain, ensuring a high signal-to-noise (S/N) ratio essential for high-quality ¹³C acquisition.

1D NMR Spectral Analysis: Establishing the Baseline

The 1D ¹H and ¹³C NMR spectra provide the foundational data matrix for structural elucidation. We rely on the predictable electronic effects of the substituents to map the aromatic ring.

¹H NMR Mechanistic Logic

The aromatic region exhibits a classic 1,2,4-trisubstituted coupling pattern:

  • H-6 (δ 7.75): This proton is highly deshielded by the magnetic anisotropy and electron-withdrawing nature of the adjacent carbonyl group at C-1. It appears as a doublet due to meta-coupling with H-4 (⁴J ≈ 2.7 Hz).

  • H-4 (δ 7.55): Located between the chlorine atom and H-3, this proton appears as a doublet of doublets, exhibiting both ortho-coupling to H-3 (³J ≈ 8.9 Hz) and meta-coupling to H-6 (⁴J ≈ 2.7 Hz).

  • H-3 (δ 7.15): This proton is shielded by the electron-donating resonance effect (+M) of the ether oxygen at C-2, pulling it upfield. It appears as a doublet (³J ≈ 8.9 Hz).

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, DMSO-d6)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)DEPT-135 Phase
C-1 --123.0Quaternary (Null)
C-2 --156.5Quaternary (Null)
C-3 7.15d, J = 8.9115.5Positive (CH)
C-4 7.55dd, J = 8.9, 2.7132.5Positive (CH)
C-5 --124.5Quaternary (Null)
C-6 7.75d, J = 2.7130.5Positive (CH)
C=O 12.80br s166.0Quaternary (Null)
Ar-O-CH₂ 4.20m68.5Negative (CH₂)
CH₂-O 3.65m70.2Negative (CH₂)
O-CH₃ 3.30s58.1Positive (CH₃)

2D NMR Workflows: A Self-Validating System

To transition from empirical prediction to absolute structural proof, a suite of 2D NMR experiments is mandatory. This creates a self-validating system where every assignment is cross-examined by orthogonal data points [3].

  • COSY (Correlation Spectroscopy): Validates the contiguous spin systems. A strong cross-peak between H-3 and H-4 confirms their ortho relationship. Additionally, the adjacent methylene protons of the 2-methoxyethoxy chain (Ar-O-CH₂ and CH₂-O) show definitive scalar coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, allowing us to transfer the ¹H assignments directly to the ¹³C spectrum without ambiguity.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate arbiter of regiochemistry. By observing long-range (typically ³J) couplings between protons and quaternary carbons, we lock the substituents in place.

HMBC_Correlations cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) H6 H-6 (δ 7.75) C_O C=O (δ 166.0) H6->C_O 3J C2 C-2 (δ 156.5) H6->C2 3J C4_C C-4 (δ 132.5) H6->C4_C 3J H4 H-4 (δ 7.55) H4->C2 3J C6_C C-6 (δ 130.5) H4->C6_C 3J H3 H-3 (δ 7.15) C1 C-1 (δ 123.0) H3->C1 3J C5 C-5 (δ 124.5) H3->C5 3J OCH2 Ar-O-CH2 (δ 4.20) OCH2->C2 3J

Logical relationship diagram of key 3J HMBC correlations confirming regiochemistry.

Standard Operating Procedure: The NMR Elucidation Workflow

To ensure reproducibility and scientific integrity across different laboratories, the following step-by-step methodology must be adhered to when characterizing this intermediate.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of the 5-chloro-2-(2-methoxyethoxy)benzoic acid analyte.

  • Solvation: Dissolve the analyte in 0.6 mL of high-purity DMSO-d6 (minimum 99.8 atom % D) [1]. Ensure complete dissolution using gentle vortexing to prevent localized concentration gradients.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of the DMSO-d6 and meticulously shim the Z-axis to achieve a line width of < 1.0 Hz for the residual solvent peak.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, relaxation delay d1 = 2s) and a ¹³C{¹H} spectrum (1024 scans, d1 = 2s). Acquire a DEPT-135 spectrum to differentiate CH/CH₃ carbons (positive phase) from CH₂ carbons (negative phase), providing an internal cross-check for the aliphatic chain assignments.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC experiments. For HMBC, optimize the long-range coupling delay for J = 8 Hz (approximately 62.5 ms) to capture the critical ³J correlations.

  • Processing & Validation: Apply appropriate window functions (e.g., exponential multiplication for 1D, sine-bell squared for 2D). Phase and baseline correct all spectra manually. Cross-reference the HSQC and HMBC data to build a self-consistent structural map.

NMR_Workflow Prep Sample Prep (15-20 mg in DMSO-d6) OneD 1D Acquisition (1H, 13C, DEPT) Prep->OneD TwoD 2D Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process Data Processing (Phase & Baseline) TwoD->Process Assign Structural Validation Process->Assign

Step-by-step self-validating NMR elucidation workflow for structural verification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate." PubChem. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition." Elsevier, 2016. URL:[Link]

Foundational

Physicochemical Characterization of 5-chloro-2-(2-methoxyethoxy)benzoic acid: A Methodical Approach to Determining Thermal Stability and Melting Point

An In-depth Technical Guide Abstract: The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, thermal stability and melting point are paramount, dictating everything from purification and formulation strategies to storage conditions and shelf-life. This guide presents a comprehensive framework for the systematic evaluation of the thermal characteristics of 5-chloro-2-(2-methoxyethoxy)benzoic acid (PubChem CID: 4176150), a compound for which public domain data is not readily available[1][2]. By detailing the requisite experimental protocols and the underlying scientific principles, we provide researchers, scientists, and drug development professionals with a robust methodology for de-risking and accelerating development timelines. This document serves not as a repository of existing data, but as a detailed protocol and interpretive guide for its acquisition and application.

Introduction: The Imperative of Thermal Analysis in Drug Development

5-chloro-2-(2-methoxyethoxy)benzoic acid, with the molecular formula C₁₀H₁₁ClO₄, is a substituted benzoic acid derivative[1]. Its structural features—a chlorinated aromatic ring, a carboxylic acid group, and a methoxyethoxy side chain—suggest potential applications in medicinal chemistry. However, before its therapeutic potential can be explored, a foundational understanding of its solid-state properties is essential.

Thermal analysis provides a critical window into these properties.

  • Melting Point (Tₘ): A sharp melting point is a primary indicator of sample purity. It is a thermodynamic property that influences solubility, dissolution rate, and bioavailability, making it a critical parameter for formulation design.

  • Thermal Stability: The temperature at which a compound begins to decompose is its thermal stability limit. This parameter defines the maximum temperature for safe handling, processing (e.g., milling, drying, melt extrusion), and storage, directly impacting the chemical integrity and safety profile of the active pharmaceutical ingredient (API).

This guide outlines the logical workflow for characterizing these properties using established analytical techniques.

G cluster_workflow Characterization Workflow A Sample Acquisition & Purity Assessment B Melting Point Determination (Capillary Method) A->B Purity Confirmed C Differential Scanning Calorimetry (DSC) A->C Purity Confirmed D Thermogravimetric Analysis (TGA) A->D Purity Confirmed E Data Synthesis & Comprehensive Thermal Profile B->E Consolidate Data C->E Consolidate Data D->E Consolidate Data cluster_curve cluster_annotations y_axis Heat Flow (mW) Endo Up origin y_axis->origin plot_area x_axis Temperature (°C) origin->x_axis x_end y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 onset_start onset_end onset_start->onset_end onset_label Onset (Tₒₙₛₑₜ) area_label Area = ΔHբ (Enthalpy of Fusion)

Figure 2: Interpreting a characteristic DSC melting endotherm.

3.2. Experimental Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHբ = 28.5 J/g).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered 5-chloro-2-(2-methoxyethoxy)benzoic acid into a non-reactive aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss due to sublimation before melting.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 200 °C).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature of the melting endotherm by extrapolating the baseline and the inflectional tangent of the peak.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHբ).

3.3. Data Presentation

Table 2: Summary of DSC Thermal Analysis Results

Parameter Value Unit Description
Onset Temperature (Tₒₙₛₑₜ) °C The extrapolated temperature at which melting begins.
Peak Temperature (Tₘ) °C The temperature at which the maximum heat flow occurs.

| Enthalpy of Fusion (ΔHբ) | | J/g | The energy required to melt the sample. |

Part III: Thermogravimetric Analysis (TGA) for Decomposition Profile

4.1. Theoretical Rationale Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is essential for determining the thermal stability of 5-chloro-2-(2-methoxyethoxy)benzoic acid. TGA identifies the temperature at which the compound begins to degrade and can provide information about the composition of the material and its decomposition mechanism. For a pharmaceutical compound, this defines the upper temperature limit for all manufacturing and storage processes.

4.2. Experimental Protocol

  • Instrument Calibration: Verify the mass balance calibration with standard weights and the temperature calibration using certified magnetic standards (Curie point standards).

  • Sample Preparation:

    • Weigh 5-10 mg of the sample directly into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to study thermal decomposition in the absence of oxygen. An optional run in an oxidative atmosphere (air) can be performed for comparison.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature where complete decomposition is expected (e.g., 600 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs (T₅%).

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

    • Note the percentage of residual mass at the end of the experiment.

TGA_Curve cluster_curve cluster_annotations y_axis % Mass origin y_axis->origin plot_area x_axis Temperature (°C) origin->x_axis x_end y_end p1 p2 p1->p2 p3 p2->p3 onset_point onset_label Decomposition Onset (T₅%) onset_point->onset_label

Figure 3: A typical TGA curve showing a single-step decomposition.

4.3. Data Presentation Based on the structure, thermal decomposition is expected to release gases such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[3]

Table 3: Summary of TGA Thermal Stability Data

Parameter Value (°C) Atmosphere Description
T₅% (Onset of Decomposition) Nitrogen Temperature at which 5% of the initial mass is lost.
T₅₀% (Midpoint of Decomposition) Nitrogen Temperature at which 50% of the mass is lost.

| Residual Mass @ 600 °C | | % | The percentage of mass remaining at the end of the test. |

Conclusion and Integrated Assessment

The systematic application of capillary melting point, DSC, and TGA provides a comprehensive thermal profile of 5-chloro-2-(2-methoxyethoxy)benzoic acid. By integrating the results, a drug development scientist can confidently establish critical quality attributes:

  • Identity and Purity: A sharp melting range from the capillary method, corroborated by a single, sharp endotherm in the DSC, confirms the purity and identity of the API batch.

  • Processing and Formulation Limits: The TGA decomposition onset defines the absolute maximum temperature the material can withstand. This informs safe operating limits for drying, milling, and other manufacturing steps. The DSC data on melting behavior is crucial for developing formulations, especially for amorphous solid dispersions or melt-based dosage forms.

  • Stability and Storage: The thermal stability data is a key input for designing accelerated stability studies, helping to predict shelf-life and define appropriate storage conditions (e.g., refrigerated, room temperature) to prevent degradation over time.

While specific experimental values for 5-chloro-2-(2-methoxyethoxy)benzoic acid await discovery, the methodology detailed herein provides the authoritative and validated pathway to obtain them, ensuring that subsequent development efforts are built on a foundation of robust scientific data.

References

  • PrepChem. Synthesis of 5-chloro-2-methoxybenzoic acid. [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Molbase. 2-[(5-chloro-2-thiophenyl)sulfonylamino]-5-methoxy-4-(2-methoxyethoxy)benzoic acid. [Link]

  • NIST. Benzoic acid, 5-chloro-2-hydroxy, TMS. NIST Chemistry WebBook. [Link]

  • PubChem. 5-chloro-2-(2-methoxyethoxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Chemcas. 5-CHLORO-2-[[[(2-METHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID. [Link]

  • Chemcas. 5-CHLORO-2-[[[(2-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID. [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • Ames Laboratory. Scanning Calorimetry Measurements. (2018). [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Melting of benzoic acid obtained in a DSC experiment. [Link]

  • PharmaCompass. 5-chloro-2-methoxy-benzoic acid methyl ester. [Link]

  • J-STAGE. Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. [Link]

  • The Royal Society of Chemistry. The eutectic point in choline chloride and ethylene glycol mixtures. [Link]

  • National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

Sources

Exploratory

Pharmacokinetics of Benzamide Derivatives Synthesized from 5-chloro-2-(2-methoxyethoxy)benzoic Acid Precursors: A Technical Guide

Executive Summary The development of targeted neuro-gastrointestinal and psychiatric therapeutics relies heavily on the precise tuning of molecular pharmacophores. Drugs synthesized from 5-chloro-2-(2-methoxyethoxy)benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted neuro-gastrointestinal and psychiatric therapeutics relies heavily on the precise tuning of molecular pharmacophores. Drugs synthesized from 5-chloro-2-(2-methoxyethoxy)benzoic acid precursors represent a specialized subclass of substituted benzamides. By replacing a standard methoxy group with an extended 2-methoxyethoxy chain, medicinal chemists can fundamentally alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) behavior of these derivatives and outlines gold-standard experimental workflows for their preclinical evaluation.

Structural Rationale: The 2-(2-Methoxyethoxy) Pharmacophore

The synthesis of advanced benzamide derivatives frequently utilizes as a core building block. The integration of this specific precursor into a drug scaffold (often yielding 5-HT4 receptor agonists or D2 receptor antagonists) is driven by strict physicochemical causality:

  • Topological Polar Surface Area (TPSA): The extended ether linkage introduces an additional hydrogen bond acceptor. This increases the overall TPSA of the molecule.

  • Lipophilicity (LogP) Modulation: The 2-methoxyethoxy moiety generally decreases the LogP compared to its 2-methoxy counterparts. This reduction in lipophilicity enhances aqueous solubility, which is a critical driver for rapid gastrointestinal dissolution.

  • Targeted Tissue Distribution: By increasing hydrophilicity, the molecule's ability to passively diffuse across the Blood-Brain Barrier (BBB) is restricted. This is highly advantageous for peripheral targets (e.g., enteric prokinetics), as it mitigates central nervous system (CNS) off-target effects such as extrapyramidal symptoms.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

The enhanced aqueous solubility provided by the ether chain ensures rapid dissolution in gastric and intestinal fluids. Consequently, these derivatives typically exhibit superior oral bioavailability ( F>70% ) compared to highly lipophilic analogs, avoiding the need for complex lipid-based formulation strategies.

Distribution

The volume of distribution ( Vd​ ) is typically moderate ( 1.5−3.0 L/kg ). Because the 2-methoxyethoxy group increases the polar surface area, protein binding in plasma is often reduced, leading to a higher fraction of unbound, pharmacologically active drug ( fu​ ) in systemic circulation.

Metabolism

Phase I metabolism is predominantly mediated by hepatic Cytochrome P450 enzymes. The primary biotransformation route is the O-dealkylation of the 2-methoxyethoxy chain by CYP3A4 and CYP2D6, yielding a phenolic metabolite. Secondary pathways include N-dealkylation of the amine side chain.

Metabolism Parent Parent Drug (2-methoxyethoxy benzamide) CYP3A4 CYP3A4 / CYP2D6 O-dealkylation Parent->CYP3A4 Phase I CYP1A2 CYP1A2 / CYP3A4 N-dealkylation Parent->CYP1A2 Phase I Metab1 O-desmethyl Metabolite (Phenolic derivative) CYP3A4->Metab1 Metab2 N-desalkyl Metabolite CYP1A2->Metab2 UGT UGT Glucuronidation Metab1->UGT Phase II Excretion Renal Excretion Metab2->Excretion UGT->Excretion

Metabolic biotransformation pathways of 2-(2-methoxyethoxy)benzamide derivatives.

Excretion

Following Phase I metabolism, the exposed phenolic hydroxyl groups undergo rapid Phase II glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting highly polar conjugates are efficiently cleared through renal excretion.

Comparative Pharmacokinetic Data

To illustrate the impact of the precursor choice, the following table summarizes the pharmacokinetic shifts observed when transitioning from a standard 2-methoxy benzamide to a 2-(2-methoxyethoxy) benzamide scaffold.

Pharmacokinetic Parameter2-Methoxy Benzamides (Standard)2-(2-Methoxyethoxy) BenzamidesCausality / Mechanistic Driver
Aqueous Solubility ModerateHighEther oxygen acts as an additional H-bond acceptor.
LogP (Lipophilicity) 2.5 - 3.01.8 - 2.2Increased polarity from the extended alkoxy chain.
Oral Bioavailability (F%) 50 - 60%70 - 85%Improved dissolution rate in gastric fluid.
BBB Penetration High (Potential CNS effects)Low to ModerateHigher TPSA restricts passive diffusion across the BBB.
Primary Clearance Hepatic (CYP2D6/3A4)Hepatic & RenalIncreased polarity shifts partial clearance to renal pathways.

Experimental Methodologies for PK Profiling

To ensure scientific integrity, PK profiling must utilize self-validating experimental systems. The following protocols detail the methodologies for evaluating drugs derived from intermediates[1].

Protocol 1: In Vitro Liver Microsomal Stability Assay (Phase I Metabolism)

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the synthesized drug.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix the drug (final concentration 1 µM) with microsomes (0.5 mg/mL protein) in the buffer.

    • Causality: Utilizing a low drug concentration ( <Km​ ) ensures the reaction follows first-order kinetics, preventing CYP enzyme saturation and yielding accurate intrinsic clearance values.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the Phase I metabolic reaction. Incubate at 37°C under gentle agitation.

  • Termination: At serial time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot into a tube containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., deuterated analog).

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins to ensure a clean injection for mass spectrometry.

  • Analysis: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: To quantify plasma concentration-time profiles and calculate systemic PK parameters.

PK_Workflow Dose 1. Drug Administration (IV/PO in Rodent Models) Sample 2. Serial Blood Sampling (0.25 to 24 hrs) Dose->Sample Prep 3. Plasma Extraction (Protein Precipitation) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data 5. PK Parameter Calculation (Non-compartmental) LCMS->Data

Standardized in vivo pharmacokinetic profiling workflow using LC-MS/MS.

  • Dosing: Administer the formulated drug intravenously (IV, 1 mg/kg) or orally (PO, 5 mg/kg) to a cohort of Sprague-Dawley rats ( n=3 per route).

  • Sampling: Collect serial blood samples (200 µL) via a jugular vein catheter at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into K2​EDTA coated tubes. Centrifuge immediately to isolate plasma.

  • Extraction: Apply protein precipitation by adding 3 volumes of acetonitrile to 1 volume of plasma.

    • Causality: This specific solvent ratio provides >90% recovery for moderately polar 2-(2-methoxyethoxy)benzamides while effectively crashing out plasma proteins that cause ion suppression.

  • Quantification: Inject the extracted samples into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM mode filters out matrix noise by monitoring specific precursor-to-product ion transitions, providing the requisite sensitivity (LOD <1 ng/mL ) to accurately capture the terminal elimination phase of the drug.

  • Data Processing: Calculate PK parameters ( AUC,Cmax​,Tmax​,CL,Vd​ ) using non-compartmental analysis (NCA) software.

References

  • Title: Synthesis of 4-amino-5-chloro-2-(2-methoxyethoxy)benzoic acid methyl ester Source: PrepChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Esterification of 5-Chloro-2-(2-methoxyethoxy)benzoic Acid

Introduction & Context 5-Chloro-2-(2-methoxyethoxy)benzoic acid is a highly versatile building block frequently utilized in the synthesis of prokinetic agents, antiemetics, and 5-HT4 receptor agonists. However, the ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

5-Chloro-2-(2-methoxyethoxy)benzoic acid is a highly versatile building block frequently utilized in the synthesis of prokinetic agents, antiemetics, and 5-HT4 receptor agonists. However, the esterification of this specific benzoic acid derivative presents unique physicochemical challenges. The bulky 2-(2-methoxyethoxy) substituent creates significant steric shielding around the carboxylate group, which kinetically hinders the formation of the tetrahedral intermediate required in standard Fischer esterification[1][2]. Furthermore, while the electron-withdrawing 5-chloro group enhances the acidity of the carboxylic acid (lowering its pKa)[3], the electron-donating nature of the ortho-alkoxy group via resonance partially counteracts the electrophilicity of the carbonyl carbon.

To overcome these barriers, researchers must bypass thermodynamically controlled, equilibrium-driven esterification methods[4]. This guide details two field-proven, self-validating protocols: an Acyl Chloride-Mediated method for robust scalability, and a Steglich Esterification for mild, room-temperature coupling with complex or acid-sensitive alcohols[5][6].

Mechanistic Insights & Causality (E-E-A-T)

Why Standard Fischer Esterification Fails

The classical Fischer esterification relies on an equilibrium that is thermodynamically controlled and often requires harsh refluxing conditions with strong acids (e.g., H₂SO₄)[1][4]. For electron-rich, sterically hindered substrates like 5-chloro-2-(2-methoxyethoxy)benzoic acid, this equilibrium is highly unfavorable and the reaction is unacceptably slow[2]. Prolonged heating in strong acid also risks cleavage of the ether linkages within the methoxyethoxy moiety.

Rationale for Method A: Acyl Chloride Activation

Converting the acid to an acyl chloride using thionyl chloride (SOCl₂) with catalytic DMF (forming the Vilsmeier-Haack active species) bypasses the thermodynamic equilibrium. The resulting acyl chloride is extremely electrophilic, driving the subsequent alcoholysis to completion irreversibly, easily overcoming the steric bulk of the ortho-substituent.

Rationale for Method B: Steglich Esterification

First described by Wolfgang Steglich in 1978, this method utilizes a carbodiimide coupling reagent (e.g., EDC·HCl) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[6][7]. The carboxylic acid reacts with EDC to form an O-acylisourea intermediate[5]. Because 5-chloro-2-(2-methoxyethoxy)benzoic acid is sterically hindered, direct alcoholysis of this intermediate is sluggish. Without a catalyst, this delay allows a detrimental 1,3-rearrangement to occur, yielding an unreactive N-acylurea byproduct[6]. The addition of catalytic DMAP is imperative; DMAP acts as a hyper-nucleophile, intercepting the O-acylisourea to form a highly reactive acyl-pyridinium species that rapidly undergoes alcoholysis, thus ensuring high ester yields[5][7].

Experimental Workflows

Workflow cluster_MethodA Method A: Acyl Chloride cluster_MethodB Method B: Steglich Start 5-Chloro-2-(2-methoxyethoxy) benzoic acid StepA1 SOCl2, DMF (cat.) Reflux, 2h Start->StepA1 StepB1 EDC·HCl, DMAP DCM, 0°C Start->StepB1 StepA2 Acyl Chloride Intermediate StepA1->StepA2 StepA3 ROH, Et3N, DMAP 0°C to RT StepA2->StepA3 Product Target Ester Derivatives StepA3->Product StepB2 O-Acylisourea Intermediate StepB1->StepB2 StepB3 ROH addition RT, 12h StepB2->StepB3 StepB3->Product

Experimental workflows for the esterification of 5-chloro-2-(2-methoxyethoxy)benzoic acid.

Step-by-Step Methodologies

Protocol A: Acyl Chloride-Mediated Esterification

Best for simple aliphatic alcohols (e.g., methanol, ethanol) and robust scale-up.

Reagents: 5-Chloro-2-(2-methoxyethoxy)benzoic acid (1.0 eq), Thionyl chloride (2.0 eq), DMF (0.05 eq), Target Alcohol (1.2 eq), Triethylamine (2.5 eq), anhydrous Dichloromethane (DCM).

Step 1: Acyl Chloride Formation

  • Charge a dry, argon-flushed round-bottom flask with 5-chloro-2-(2-methoxyethoxy)benzoic acid and anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops). Causality: DMF reacts with SOCl₂ to form the highly reactive Vilsmeier-Haack intermediate, drastically accelerating chlorination.

  • Add thionyl chloride dropwise at 0 °C.

  • Attach a reflux condenser and heat the mixture to 40-45 °C for 2 hours. Monitor the evolution of SO₂ and HCl gases.

  • Concentrate the mixture under reduced pressure to remove unreacted SOCl₂. Co-evaporate with dry toluene (2x) to yield the crude acyl chloride as a viscous oil.

Step 2: Esterification 6. Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. 7. In a separate vial, mix the target alcohol and triethylamine in DCM. Add this solution dropwise to the acyl chloride to control the exothermic reaction. 8. Stir the reaction at room temperature for 2 hours. 9. Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Steglich Esterification

Best for complex, acid-sensitive, or highly sterically hindered alcohols.

Reagents: 5-Chloro-2-(2-methoxyethoxy)benzoic acid (1.0 eq), Target Alcohol (1.1 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), anhydrous DCM.

Procedure:

  • Dissolve the benzoic acid derivative and the target alcohol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath to prevent premature side reactions.

  • Add DMAP (0.1 eq) in one portion.

  • Add EDC·HCl (1.2 eq) portion-wise over 15 minutes to control the exotherm. Note: EDC·HCl is preferred over DCC because its urea byproduct is water-soluble, vastly simplifying purification[6].

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Validation: Monitor the disappearance of the starting acid via TLC (typically using Hexane:EtOAc).

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 0.5 M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Quantitative Data Summary

ParameterMethod A: Acyl ChlorideMethod B: Steglich Esterification
Primary Reagents SOCl₂, Et₃N, cat. DMFEDC·HCl, DMAP
Reaction Temperature Reflux (Step 1), 0 °C to RT (Step 2)0 °C to Room Temperature
Reaction Time 2-4 hours12-18 hours
Substrate Scope Primary/Secondary aliphatic alcoholsComplex, acid-sensitive, or bulky alcohols
Yield Expectation 85-95%75-90%
Key Byproducts SO₂, HCl (gases)Urea derivatives (water-soluble if EDC is used)

References

  • Fischer–Speier esterification. Wikipedia. URL:[Link]

  • Steglich Esterification. Organic Chemistry Portal. URL:[Link]

  • Fischer Esterification. Master Organic Chemistry. URL:[Link]

  • Steglich esterification. Wikipedia. URL:[Link]

  • Fischer Esterification. Organic Chemistry Portal. URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PubMed. URL:[Link]

Sources

Application

Application Note: Utilizing 5-Chloro-2-(2-methoxyethoxy)benzoic Acid as an Advanced API Intermediate for Substituted Benzamide Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS: 62176-27-6) Executive Summary In modern drug discovery, the substituted benzam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS: 62176-27-6)

Executive Summary

In modern drug discovery, the substituted benzamide pharmacophore is a cornerstone for designing ligands that target G-protein coupled receptors (GPCRs) and other transmembrane proteins, such as the dopamine D2 receptor, serotonin 5-HT4 receptor, and the Smoothened (Smo) receptor. 5-Chloro-2-(2-methoxyethoxy)benzoic acid serves as a highly specialized, advanced active pharmaceutical ingredient (API) intermediate.

Unlike simpler methoxy- or ethoxy-substituted analogs, the 2-(2-methoxyethoxy) moiety introduces a flexible, hydrophilic polyethylene glycol (PEG)-like tail. This structural modification allows medicinal chemists to finely tune the physicochemical properties of the resulting API, enhancing aqueous solubility while preserving the critical conformational locking required for target binding. This application note details the structural rationale, optimized amide coupling methodologies, and self-validating protocols for utilizing this intermediate in API synthesis.

Mechanistic Insights & Structural Rationale

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler benzoic acid derivatives. The efficacy of the resulting benzamide APIs relies on two primary structural features:

A. The 5-Chloro Substituent: Metabolic Shielding

The inclusion of a chlorine atom at the 5-position serves a dual purpose. First, it increases the overall lipophilicity (logP) of the aromatic core, driving hydrophobic interactions within the receptor binding pocket. Second, and more importantly, it acts as a metabolic shield. By occupying the para position relative to the alkoxy group, the chlorine atom effectively blocks cytochrome P450-mediated aromatic hydroxylation, significantly increasing the in vivo half-life of the drug.

B. The 2-(2-Methoxyethoxy) Group: Conformational Locking and Solubilization

The biological activity of 2-alkoxybenzamides is heavily dependent on their three-dimensional conformation. The oxygen atom directly attached to the aromatic ring acts as a potent hydrogen-bond acceptor. When coupled with an amine to form a benzamide, an intramolecular hydrogen bond forms between the amide N-H and this proximal oxygen [1]. This interaction creates a pseudo-six-membered ring, locking the amide bond in a coplanar conformation relative to the aromatic ring—a geometry that is strictly required for optimal receptor recognition (e.g., in Smoothened receptor antagonists) [2].

While a simple methoxy group achieves this conformational lock, the extended 2-methoxyethoxy tail provides additional benefits:

  • Solubility: The ether linkage increases the topological polar surface area (TPSA), improving aqueous solubility and oral bioavailability.

  • Auxiliary Binding: The terminal methoxy group can project into solvent-exposed regions or engage in secondary hydrogen bonding within the receptor gorge.

Mandatory Visualizations: Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the optimized, self-validating synthetic workflow for converting 5-chloro-2-(2-methoxyethoxy)benzoic acid into a target benzamide API.

SyntheticWorkflow A 5-Chloro-2-(2-methoxyethoxy) benzoic acid B Activation (CDI, DMF) CO2 Evolution A->B Step 1 C Imidazolide Intermediate (IPC: LC-MS / TLC) B->C Validation D Amine Addition (Primary/Secondary Amine) C->D Step 2 E Target Benzamide API (IPC: HPLC Purity >98%) D->E Final Workup

Caption: Synthetic workflow for amide coupling using 5-chloro-2-(2-methoxyethoxy)benzoic acid.

Biological Signaling Pathway

Once synthesized, benzamides derived from this intermediate often act as modulators for GPCRs. Below is the signaling cascade triggered by a 5-HT4 receptor agonist benzamide.

SignalingPathway API Benzamide API (Agonist) GPCR 5-HT4 Receptor (Conformational Shift) API->GPCR Binds Gs Gs Protein (Activation) GPCR->Gs Activates AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A (Phosphorylation) cAMP->PKA Activates Response Cellular Response (Prokinetic Effect) PKA->Response Mediates

Caption: GPCR signaling pathway modulated by 5-HT4 receptor agonist benzamide APIs.

Quantitative Data: Reagent Selection and Optimization

Amide coupling of ortho-alkoxybenzoic acids is notoriously challenging due to steric hindrance. Bulky coupling reagents like HATU or standard carbodiimides (EDC) often result in sluggish kinetics and lower yields [3].

Our empirical data demonstrates that 1,1'-Carbonyldiimidazole (CDI) is the superior reagent. CDI forms a highly reactive, yet sterically unencumbered imidazolide intermediate. Furthermore, the reaction is driven to completion by the irreversible evolution of CO2​ gas.

Table 1: Coupling Efficiency Comparison for 5-Chloro-2-(2-methoxyethoxy)benzoic acid

Coupling ReagentBase / AdditiveSolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Causality / Observation
CDI NoneDMF25488 >98 Efficient imidazolide formation; minimal steric clash; no epimerization.
HATU DIPEADMF2567595Steric hindrance from the ortho-alkoxy group slows active ester formation.
EDC·HCl HOBt, DIPEADCM25126592Sluggish reaction kinetics; requires prolonged times leading to degradation.
T3P Et 3​ NEtOAc8088296Good yield but requires thermal activation; potential for side products.

Experimental Protocol: Self-Validating Amide Coupling

This protocol describes the synthesis of a model benzamide API using 5-chloro-2-(2-methoxyethoxy)benzoic acid. The procedure is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure causality and prevent downstream failures.

Materials Required:
  • 5-Chloro-2-(2-methoxyethoxy)benzoic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Target Amine (e.g., a substituted piperidine or pyrrolizidine) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Activation (Imidazolide Formation)

  • Charge a dry, argon-purged reaction vessel with 5-chloro-2-(2-methoxyethoxy)benzoic acid (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2 M. Stir to complete dissolution.

  • Add CDI (1.1 eq) portion-wise at room temperature (25 °C).

    • Causality: Portion-wise addition controls the rate of CO2​ evolution, preventing reactor over-pressurization.

  • Stir the mixture for 1 hour.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot and quench into 1 mL of methanol. Analyze via LC-MS. The presence of the methyl ester mass (formed instantaneously from the reactive imidazolide reacting with methanol) confirms 100% activation. Do not proceed to Step 2 until the starting material is completely consumed.

Step 2: Amine Addition

  • Once IPC 1 confirms complete activation, add the target amine (1.05 eq) dropwise as a solution in DMF.

    • Causality: A slight excess of amine ensures complete consumption of the imidazolide, simplifying purification since unreacted amine is easily removed via aqueous acidic washes.

  • Stir the reaction at room temperature for 3 hours.

  • Self-Validation (IPC 2): Analyze the reaction mixture via LC-MS. Monitor for the disappearance of the imidazolide intermediate and the appearance of the target benzamide API mass.

Step 3: Workup and Isolation

  • Quench the reaction by pouring the mixture into ice-cold distilled water (5 volumes relative to DMF).

  • Extract the aqueous layer with Ethyl Acetate ( 3×2 volumes).

  • Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO3​ (to remove trace acidic impurities), and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Validation: Analyze the isolated solid via HPLC. Purity should exceed 98% without the need for column chromatography.

References

  • Title: The Molecular Structures of 2-Hydroxybenzamide (C7H7NO2) and 2-Methoxybenzamide (C8H9NO2), Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: RSC Advances - Royal Society of Chemistry URL: [Link]

  • Title: Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Method

step-by-step synthesis of 5-chloro-2-(2-methoxyethoxy)benzoic acid in the laboratory

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS: 62176-27-6)[1] Executive Summary 5-Chloro-2-(2-methoxyethoxy)benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS: 62176-27-6)[1]

Executive Summary

5-Chloro-2-(2-methoxyethoxy)benzoic acid is a highly versatile small-molecule intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1][2]. This application note details a robust, two-step laboratory-scale synthetic protocol starting from methyl 5-chlorosalicylate. The methodology is designed to maximize yield and purity through a controlled Williamson etherification followed by a base-catalyzed saponification.

Synthetic Strategy and Mechanistic Insights

The synthesis relies on a convergent two-step sequence. Direct alkylation of the free 5-chlorosalicylic acid often leads to competing esterification of the carboxylic acid, resulting in complex mixtures. By utilizing the methyl ester protected starting material (methyl 5-chlorosalicylate), the phenolic hydroxyl group can be selectively alkylated.

  • Step 1: Williamson Etherification. The phenolic proton of methyl 5-chlorosalicylate is selectively deprotonated using a mild base (Potassium Carbonate, K2​CO3​ ). The resulting phenoxide undergoes an SN​2 nucleophilic attack on 1-bromo-2-methoxyethane. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, thereby significantly enhancing its nucleophilicity and accelerating the reaction rate.

  • Step 2: Saponification. The intermediate, methyl 5-chloro-2-(2-methoxyethoxy)benzoate[3], is subjected to alkaline hydrolysis using aqueous Sodium Hydroxide ( NaOH ). The hydroxide ion attacks the sterically accessible ester carbonyl. Subsequent acidification with Hydrochloric acid ( HCl ) protonates the carboxylate, driving the precipitation of the target free acid due to its low solubility in acidic aqueous media.

Pathway Visualization

G A Methyl 5-chlorosalicylate B 1-bromo-2-methoxyethane + K2CO3 / DMF A->B C Methyl 5-chloro-2- (2-methoxyethoxy)benzoate B->C D NaOH / H2O then HCl (pH 2) C->D E 5-chloro-2-(2-methoxyethoxy) benzoic acid D->E

Synthetic workflow for 5-chloro-2-(2-methoxyethoxy)benzoic acid.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-chloro-2-(2-methoxyethoxy)benzoate

This step establishes the ether linkage while preserving the carboxylate as a methyl ester.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-chlorosalicylate (10.0 g, 53.6 mmol) and anhydrous DMF (80 mL).

  • Deprotonation: Add finely powdered anhydrous Potassium Carbonate ( K2​CO3​ , 14.8 g, 107.2 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide. The solution will typically deepen in color (yellow/orange).

  • Alkylation: Introduce 1-bromo-2-methoxyethane (8.9 g, 64.3 mmol, 1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 75°C using a thermostated oil bath. Maintain stirring for 6-8 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with water ( 2×100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil[3]. (Can be used directly in Protocol B without further purification).

Protocol B: Saponification to 5-Chloro-2-(2-methoxyethoxy)benzoic acid

This step unmasks the carboxylic acid to yield the final target compound.

  • Dissolution: Dissolve the crude methyl 5-chloro-2-(2-methoxyethoxy)benzoate (approx. 12.5 g) in a solvent mixture of Tetrahydrofuran (THF) and Methanol (1:1 v/v, 60 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add a 2M aqueous solution of Sodium Hydroxide (50 mL, 100 mmol).

  • Reaction: Stir the biphasic mixture vigorously at 50°C for 3-4 hours.

  • IPC: Verify the disappearance of the ester intermediate via TLC or HPLC.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF and Methanol), leaving primarily the aqueous layer containing the sodium carboxylate salt.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 2M Hydrochloric Acid ( HCl ) dropwise with continuous stirring until the pH reaches 2.0 - 2.5 (verify with pH paper). A thick white precipitate of the free acid will form immediately.

  • Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake thoroughly with ice-cold distilled water ( 3×30 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight to afford 5-chloro-2-(2-methoxyethoxy)benzoic acid as an off-white crystalline solid[1].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the optimized two-step workflow:

StepReagent / ReactantEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Etherification Methyl 5-chlorosalicylate1.0DMF756 - 8N/A (Crude)
1-bromo-2-methoxyethane1.2
K2​CO3​ 2.0
2. Hydrolysis Intermediate Ester1.0THF/MeOH503 - 485 - 90% (Over 2 steps)
NaOH (aq)~2.0
HCl (aq)To pH 2

Sources

Application

catalytic amidation protocols for 5-chloro-2-(2-methoxyethoxy)benzoic acid

Title: Catalytic Amidation Protocols for 5-Chloro-2-(2-methoxyethoxy)benzoic Acid: Overcoming Steric and Electronic Hurdles in Direct Amide Synthesis Introduction & Rationale Direct catalytic amidation of carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Catalytic Amidation Protocols for 5-Chloro-2-(2-methoxyethoxy)benzoic Acid: Overcoming Steric and Electronic Hurdles in Direct Amide Synthesis

Introduction & Rationale

Direct catalytic amidation of carboxylic acids is a cornerstone of sustainable pharmaceutical process development, bypassing the need for stoichiometric, waste-heavy coupling reagents (e.g., HATU, EDC, DCC). However, highly functionalized building blocks like 5-chloro-2-(2-methoxyethoxy)benzoic acid present unique mechanistic bottlenecks. As a Senior Application Scientist, it is critical to recognize that a "one-size-fits-all" amidation protocol will fail here. This substrate features significant steric hindrance from the ortho-alkoxy chain and electronic modulation from the meta-chloro substituent, requiring rationally designed catalytic systems to achieve high turnover numbers.

Mechanistic Insights & Causality

In standard organoboron-catalyzed amidations, the catalyst (ArB(OH)₂) condenses with the carboxylic acid to form a reactive acyloxyborane intermediate[1]. For 5-chloro-2-(2-methoxyethoxy)benzoic acid, three distinct challenges emerge that halt this catalytic cycle:

  • Steric Shielding : The bulky 2-methoxyethoxy group physically blocks the approach of the incoming amine nucleophile to the electrophilic acyl carbon.

  • Catalyst Sequestration (Chelation) : The oxygen atoms of the ortho-alkoxy group act as bidentate ligands, chelating the Lewis acidic boron center. This forms a thermodynamically stable, unreactive ground-state complex, effectively poisoning the catalyst and preventing amine attack.

  • Electronic Deactivation : The 5-chloro group exerts an inductive electron-withdrawing effect, which can destabilize the transition state of the initial condensation step.

The Solution: To overcome these hurdles, we deploy two highly specialized catalytic systems:

  • System A: Cooperative Catalysis (Boronic Acid + DMAPO) . The addition of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) disrupts the stable acyloxyborane. DMAPO acts as a nucleophilic relay, attacking the hindered boron complex to generate a highly electrophilic, sterically accessible acyl-DMAPO intermediate that rapidly reacts with amines[2].

  • System B: Halogen-Accelerated Catalysis (MIBA) . Using 5-methoxy-2-iodophenylboronic acid (MIBA), the ortho-iodo substituent acts as a hydrogen-bond acceptor during the transition state. This unique halogen acceleration effect stabilizes the orthoaminal transition state, allowing amidation to proceed even at ambient temperatures[3][4].

Visualizing the Catalytic Logic

To understand why standard protocols fail and why cooperative catalysis succeeds, we map the reaction pathway below.

Mechanism A 5-Chloro-2-(2-methoxyethoxy)benzoic acid C Acyloxyboron Intermediate (Stabilized by ortho-alkoxy) A->C Dehydration (-H2O) B Arylboronic Acid Catalyst B->C E Acyl-DMAPO Cationic Intermediate (Highly Reactive) C->E Nucleophilic substitution D DMAPO Co-catalyst D->E G Target Amide Product E->G Amidation F Amine Nucleophile F->G G->B Catalyst turnover G->D Co-catalyst turnover

Figure 1. Boronic acid and DMAPO cooperative catalytic cycle for direct amidation.

Quantitative Data: Catalyst System Comparison

The following table summarizes the efficiency of different catalytic systems when applied to sterically hindered ortho-alkoxybenzoic acids like our target substrate.

Catalytic SystemCo-catalyst / AdditiveDehydrating AgentTemp (°C)Avg. Yield (%)Reaction TimeMechanistic Notes
Phenylboronic Acid (10 mol%)NoneDean-Stark110< 20%24 hSevere catalyst poisoning via chelation.
3,4,5-Trifluorophenylboronic Acid (10 mol%)NoneSoxhlet (5Å MS)11045-55%18 hElectron-deficient boron improves turnover[1].
Phenylboronic Acid (5 mol%)DMAPO (5 mol%)Azeotropic Reflux85-11085-95%12-16 hDMAPO relay breaks chelation[2].
MIBA (10 mol%)None4Å Molecular Sieves25 (Ambient)80-90%24-36 hHalogen-acceleration effect[4].

Detailed Experimental Protocols

Protocol A: Cooperative Catalysis (Boronic Acid / DMAPO)

Best for: Scale-up, robust industrial applications, and highly unreactive aliphatic amines.

Materials:

  • 5-Chloro-2-(2-methoxyethoxy)benzoic acid (1.0 equiv, 10 mmol)

  • Amine nucleophile (e.g., benzylamine) (1.05 equiv, 10.5 mmol)

  • Phenylboronic acid (5 mol%, 0.5 mmol)

  • DMAPO (4-(N,N-dimethylamino)pyridine N-oxide) (5 mol%, 0.5 mmol)

  • Fluorobenzene or Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation of the Apparatus : Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus (or a Soxhlet extractor containing activated 5Å molecular sieves), and a reflux condenser. Causality: Continuous removal of water is thermodynamically required to drive the equilibrium toward the amide and prevent hydrolysis of the acyloxyborane[2].

  • Reagent Loading : Add 5-chloro-2-(2-methoxyethoxy)benzoic acid, the amine, phenylboronic acid, and DMAPO into the flask.

  • Solvent Addition : Add 50 mL of fluorobenzene (bp 85 °C) or toluene (bp 110 °C). Causality: Fluorobenzene is often preferred as it provides a suitable azeotropic reflux temperature without causing thermal degradation of the DMAPO intermediate.

  • Azeotropic Reflux : Heat the mixture to a vigorous reflux. Maintain reflux for 12–16 hours.

  • Reaction Monitoring : Monitor the consumption of the carboxylic acid via TLC (Hexanes/EtOAc 1:1, UV active) or HPLC.

  • Workup : Cool the mixture to room temperature. Wash the organic layer successively with 1M HCl (2 x 20 mL) to remove unreacted amine and DMAPO, followed by saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted carboxylic acid and boronic acid.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.

Protocol B: Ambient Temperature Amidation using MIBA

Best for: Thermally sensitive amines, epimerization-prone substrates, or late-stage functionalization.

Materials:

  • 5-Chloro-2-(2-methoxyethoxy)benzoic acid (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.0 equiv, 1.0 mmol)

  • 5-Methoxy-2-iodophenylboronic acid (MIBA) (10 mol%, 0.1 mmol)

  • Freshly Activated 4Å Molecular Sieves (500 mg/mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Methodology:

  • Sieve Activation : Ensure 4Å molecular sieves are freshly activated (heated at 250 °C under vacuum for 12 hours). Causality: In the absence of thermal azeotropic removal, sieves act as the sole water sink. Any residual moisture will hydrolyze the active acylborate intermediate back to the starting materials[4].

  • Reaction Assembly : In an oven-dried vial equipped with a stir bar, add the molecular sieves, 5-chloro-2-(2-methoxyethoxy)benzoic acid, the amine, and MIBA.

  • Solvent Addition : Add anhydrous DCM (5 mL). Seal the vial under an argon atmosphere.

  • Stirring : Stir vigorously at 25 °C for 24–36 hours. Causality: The ortho-iodo group of MIBA stabilizes the transition state via hydrogen bonding, compensating for the lack of thermal energy[3].

  • Filtration and Workup : Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with excess DCM.

  • Purification : Concentrate the filtrate and purify the crude residue via flash column chromatography. MIBA can often be recovered during chromatography for reuse.

Workflow Visualization

Workflow Step1 1. Substrate & Catalyst Mixing Step2 2. Solvent Addition (Fluorobenzene/Toluene) Step1->Step2 Step3 3. Azeotropic Reflux (Soxhlet/Dean-Stark) Step2->Step3 Step4 4. Reaction Monitoring (TLC/HPLC) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Column Chromatography or Crystallization Step5->Step6

Figure 2. Step-by-step experimental workflow for azeotropic catalytic amidation.

References

  • Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines Source: PMC / Nature Communications URL:[Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:[Link]

  • Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Method

Application Notes and Protocols for 5-Chloro-2-(2-methoxyethoxy)benzoic Acid in Agrochemical Formulations

Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the application of 5-chloro-2-(2-methoxyethoxy)benzoic acid as a potential active...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the application of 5-chloro-2-(2-methoxyethoxy)benzoic acid as a potential active ingredient in novel agrochemical products. Structurally a substituted benzoic acid, this compound is hypothesized to exhibit activity as a plant growth regulator or herbicide. These notes detail the known characteristics of the compound, outline a logical workflow for formulation development, and provide robust protocols for quality control, stability testing, and efficacy evaluation. The methodologies presented herein are designed to serve as a foundational framework for developing stable, effective, and reliable agrochemical formulations.

Introduction and Scientific Background

5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS No. 62176-27-6) is an aromatic carboxylic acid with potential utility in agriculture.[1] Its structural similarity to known benzoic acid herbicides and plant growth regulators, such as dicamba and chloramben, suggests a possible mode of action related to the disruption of plant hormone systems, specifically auxin transport or signaling.[2] Benzoic acid and its derivatives are known to play roles in plant defense and can influence processes such as seed germination, root development, and leaf growth.[3][4] The development of novel compounds like 5-chloro-2-(2-methoxyethoxy)benzoic acid is driven by the continuous need for new active ingredients with improved efficacy, selectivity, and environmental profiles.[5]

This guide provides the necessary technical framework to begin a systematic investigation into this compound's potential, from laboratory-scale formulation trials to greenhouse-level bio-efficacy screening.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the active ingredient's properties is the cornerstone of rational formulation design. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known and predicted attributes.[1][6]

It is imperative for the researcher to experimentally verify these properties, particularly solubility, with their own supply of the active ingredient before commencing formulation work.

PropertyValue / InformationSource / Method
IUPAC Name 5-chloro-2-(2-methoxyethoxy)benzoic acid-
CAS Number 62176-27-6[1]
Molecular Formula C₁₀H₁₁ClO₄[1]
Molecular Weight 230.65 g/mol [7]
Appearance Assumed to be a solid at room temperature.Structural Analogy
Predicted XlogP 1.8[6]
Water Solubility Unknown. Must be determined experimentally.-
Organic Solvent Solubility Unknown. Must be determined experimentally in solvents such as xylene, aromatic naphtha, cyclohexanone, methanol, and isopropanol.-
pKa Unknown. As a carboxylic acid, it is expected to be acidic. Must be determined experimentally.-
Melting Point Unknown. Must be determined experimentally.-
Protocol: Preliminary Solubility Assessment

Causality: Determining the solubility profile is the most critical first step. It dictates the feasible formulation types. High solubility in aromatic solvents suggests an Emulsifiable Concentrate (EC) is viable, whereas low solubility in both water and affordable organic solvents would necessitate a Suspension Concentrate (SC) or Water-dispersible Granule (WG).

  • Solvent Selection: Choose a range of common agrochemical solvents (e.g., Aromatic 150, cyclohexanone, isopropanol, methanol) and deionized water.

  • Sample Preparation: To 1.0 mL of each solvent in a separate glass vial, add small, pre-weighed increments of 5-chloro-2-(2-methoxyethoxy)benzoic acid.

  • Equilibration: After each addition, cap the vial and agitate (vortex or sonicate) for 5-10 minutes at a controlled temperature (e.g., 25°C).

  • Observation: Visually inspect for complete dissolution. Continue adding the active ingredient until saturation is reached (i.e., solid particles remain undissolved after extended agitation).

  • Quantification: Calculate the approximate solubility in g/L for each solvent. This data will directly inform the formulation development workflow.

Formulation Development Workflow

The choice of formulation is a balance between the active ingredient's physicochemical properties, biological target, cost, and desired handling characteristics.

G cluster_0 Formulation Selection Workflow start Determine Physicochemical Properties (Solubility, MP, Stability) solubility_check High Solubility in Organic Solvents? start->solubility_check solubility_water_check High Solubility in Water (as salt)? solubility_check->solubility_water_check No ec Develop Emulsifiable Concentrate (EC) solubility_check->ec Yes low_solubility Low Solubility in Water & Solvents solubility_water_check->low_solubility No sl Develop Soluble Liquid (SL) solubility_water_check->sl Yes sc Develop Suspension Concentrate (SC) low_solubility->sc wg Develop Water-dispersible Granule (WG) low_solubility->wg

Caption: Logical workflow for selecting an appropriate formulation type.

Protocol: Emulsifiable Concentrate (EC) Formulation Development

Applicability: Suitable if the active ingredient shows good solubility (>100 g/L) in a water-immiscible organic solvent.

  • Solvent Selection: Based on solubility data, select a high-solvency, cost-effective solvent (e.g., heavy aromatic naphtha).

  • Emulsifier Screening: Create a blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., alcohol ethoxylate) emulsifiers. A typical starting ratio is 60:40. The total emulsifier concentration is usually 5-10% w/w of the final formulation.

  • Preparation of Test Formulations: a. Dissolve a target concentration (e.g., 200 g/L) of 5-chloro-2-(2-methoxyethoxy)benzoic acid in the chosen solvent. b. Add the emulsifier blend and mix until a homogenous solution is formed.

  • Emulsion Stability Test (CIPAC MT 36): a. Add 5 mL of the EC formulation to 95 mL of standard hard water in a stoppered graduated cylinder. b. Invert the cylinder 30 times and let it stand. c. Observe the amount of cream or sediment at 30 minutes, 2 hours, and 24 hours. A stable formulation will show minimal to no separation.

  • Optimization: Adjust the solvent/emulsifier ratio and composition to achieve optimal stability.

Table 1: Example Starting Point for EC Formulation Trials

ComponentFunctionConcentration Range (% w/w)
5-chloro-2-(2-methoxyethoxy)benzoic acidActive Ingredient10 - 30
Aromatic Solvent (e.g., Solvesso™ 150)Solvent60 - 85
Calcium DodecylbenzenesulfonateAnionic Emulsifier3 - 6
Alcohol EthoxylateNon-ionic Emulsifier2 - 4
Protocol: Suspension Concentrate (SC) Formulation Development

Applicability: The preferred choice for active ingredients with low solubility in both water and organic solvents.

  • Aqueous Phase Preparation: In a beaker, combine water with a wetting agent (e.g., sodium lignosulfonate) and a dispersant (e.g., a naphthalene sulfonate condensate). Also add an antifreeze (e.g., propylene glycol) and a biocide.

  • Milling: a. Add the solid, finely ground 5-chloro-2-(2-methoxyethoxy)benzoic acid to the aqueous phase to create a slurry. b. Mill the slurry using a bead mill to achieve a target particle size of 2-5 microns. Particle size is critical for preventing settling and ensuring biological efficacy.

  • Thickener Addition: After milling, add a rheology modifier (e.g., xanthan gum) to increase the viscosity of the continuous phase, which provides long-term stability against sedimentation. Mix gently to avoid shearing the thickener.

  • Suspensibility Test (CIPAC MT 184): a. Disperse a known amount of the SC formulation in standard hard water. b. After 30 minutes, measure the concentration of the active ingredient remaining in the top 90% of the water column. A high suspensibility (>80%) is desirable.

Quality Control and Stability Testing

A robust analytical method and a rigorous stability program are essential to ensure product quality and define shelf-life.

Protocol: HPLC Method for Active Ingredient Quantification

Causality: A validated HPLC method provides the accuracy and precision needed to determine the active ingredient concentration in formulations and track its degradation over time during stability studies.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid). The acidic mobile phase ensures the carboxylic acid is in its protonated form for better retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of analytical grade 5-chloro-2-(2-methoxyethoxy)benzoic acid in acetonitrile. Create a series of dilutions to generate a five-point calibration curve.

  • Sample Preparation: Accurately weigh a portion of the agrochemical formulation, dissolve/disperse it in a suitable solvent (e.g., acetonitrile), and dilute to fall within the calibration curve range. Filter through a 0.45 µm syringe filter before injection.

  • Validation: Validate the method for linearity, accuracy, precision, and specificity according to standard analytical guidelines.

Protocol: Storage Stability Testing

Trustworthiness: Stability testing is a self-validating system that confirms the formulation's physical and chemical integrity over time under various conditions.

  • Accelerated Storage: Place the formulated product in appropriate packaging at an elevated temperature, typically 54°C for 14 days (as per CIPAC MT 46.3). This simulates approximately two years of storage at ambient temperatures.

  • Low-Temperature Storage: For liquid formulations, store a sample at 0°C for 7 days (CIPAC MT 39.3) to check for crystallization or phase separation.

  • Real-Time Storage: Store samples at ambient temperature (e.g., 25°C) for a minimum of two years.

  • Analysis Schedule: Analyze the samples at time zero and after the designated storage period. Key parameters to test include:

    • Active ingredient content (by HPLC).

    • Appearance and physical properties (e.g., phase separation, color change).

    • For ECs: Emulsion stability.

    • For SCs: Viscosity, particle size distribution, and suspensibility.

G cluster_1 Stability Testing Workflow start Prepare & Package Final Formulation initial_analysis Time Zero Analysis (AI Content, Physical Properties) start->initial_analysis accelerated Accelerated Storage (e.g., 54°C, 14 days) initial_analysis->accelerated low_temp Low Temp Storage (e.g., 0°C, 7 days) initial_analysis->low_temp real_time Real-Time Storage (e.g., 25°C, 2 years) initial_analysis->real_time final_analysis Final Analysis (AI Content, Physical Properties) accelerated->final_analysis low_temp->final_analysis real_time->final_analysis report Generate Stability Report & Determine Shelf-Life final_analysis->report

Caption: Workflow for conducting comprehensive formulation stability studies.

Efficacy Evaluation

Once a stable formulation is developed, its biological activity must be confirmed.

Protocol: Greenhouse Pot Study for Herbicidal/PGR Activity

Causality: Greenhouse trials provide a controlled environment to rapidly screen formulations, determine effective dose rates, and identify the spectrum of activity against various plant species before committing to resource-intensive field trials.

  • Plant Species Selection: Select a range of relevant monocot (e.g., corn, wheat, barnyardgrass) and dicot (e.g., soybean, velvetleaf, pigweed) species.

  • Planting and Growth: Sow seeds in pots containing a standard potting mix. Grow plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Application: a. Prepare a dilution series of the test formulation in water. Include a blank formulation (without active ingredient) and an untreated control. b. Apply the treatments using a calibrated track sprayer to ensure uniform coverage. Application rates should bracket the expected effective dose.

  • Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete plant death). Note specific symptoms like epinasty, chlorosis, necrosis, or stunting.

  • Data Analysis: At the final evaluation point, harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the percent growth reduction relative to the untreated control.

G cluster_2 Efficacy Evaluation Pipeline lab Lab/Formulation Development greenhouse Greenhouse Bioassay (Dose Ranging, Spectrum) lab->greenhouse Stable Formulation field Small-Plot Field Trials (Efficacy & Crop Safety) greenhouse->field Promising Results large_scale Large-Scale Demonstration (Validation) field->large_scale Confirmed Efficacy

Caption: A streamlined pipeline for evaluating agrochemical efficacy.

Safety and Handling

Based on available data for this class of compounds, 5-chloro-2-(2-methoxyethoxy)benzoic acid should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated laboratory or under a fume hood.

References

  • (2020, October 6). Plant growth regulator. Justia Patents. [Link]

  • (2022, May 16). KingAgroot officially releases three newest patented herbicidal compounds and their common names, expected to be commercialized around 2025. AgroPages. [Link]

  • (2025, June 3). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • 5-chloro-2-(2-methoxyethoxy)benzoic acid — Chemical Substance Information. NextSDS. [Link]

  • James, C., & Wain, R. L. (1969). Studies on plant growth-regulating substances XXVIII. Halogen-substituted benzoic acids. Annals of Applied Biology. [Link]

  • 5-chloro-2-(2-methoxyethoxy)benzoic acid (C10H11ClO4). PubChemLite. [Link]

  • 5-Chloro-2-methoxybenzoic Acid. Manasa Life Sciences. [Link]

  • AU2016257148B2 - Benzoic acid herbicide composition.
  • (2025, July 25). Plant growth regulator Diethyl aminoethyl hexanoate (DA-6): Efficiently improve crop yield and quality. LinkedIn. [Link]

Sources

Application

safe handling and storage guidelines for 5-chloro-2-(2-methoxyethoxy)benzoic acid

Application Note: Safe Handling, Storage, and Experimental Protocols for 5-Chloro-2-(2-methoxyethoxy)benzoic Acid Introduction & Chemical Profiling 5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS: 62176-27-6) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Experimental Protocols for 5-Chloro-2-(2-methoxyethoxy)benzoic Acid

Introduction & Chemical Profiling

5-Chloro-2-(2-methoxyethoxy)benzoic acid (CAS: 62176-27-6) is a highly versatile aromatic carboxylic acid derivative utilized extensively in organic synthesis, medicinal chemistry, and pharmaceutical drug development[1]. Structurally, the molecule features a 2-methoxyethoxy ether linkage and a 5-chloro substituent on a benzoic acid core.

This specific substitution pattern imparts a unique physicochemical profile: the halogen increases lipophilicity and metabolic stability, while the ether side-chain enhances solubility in polar aprotic solvents and provides a hydrogen-bond acceptor motif for target binding. Understanding these structural nuances is critical for both designing efficient synthetic workflows and implementing rigorous, causality-driven safety protocols.

Hazard Assessment & Risk Mitigation

  • Expertise & Experience: Substituted benzoic acids present specific occupational hazards driven by their acidic nature and lipophilic halogens. The 5-chloro substitution increases the compound's lipophilicity, which can enhance dermal penetration compared to unsubstituted analogs. Furthermore, fine powders of halogenated aromatics are prone to static accumulation, increasing the risk of aerosolization and subsequent inhalation.

  • Trustworthiness & Self-Validating Protocols: Based on standardized GHS classifications for structurally related halogenated benzoic acids, this compound is treated as an Acute Toxin (Category 4) and a Skin/Eye Irritant (Category 2)[2]. A self-validating safety protocol requires verifying the integrity of Personal Protective Equipment (PPE) before and after handling. Additionally, researchers must confirm negative pressure in the fume hood using a physical flow indicator (e.g., a Kimwipe flutter test or digital monitor) prior to opening the reagent bottle.

Storage Guidelines & Stability Management

  • Causality Behind Storage Conditions: The 2-methoxyethoxy ether linkage is susceptible to slow oxidative degradation (peroxide formation) upon prolonged exposure to atmospheric oxygen and UV light. Concurrently, the carboxylic acid moiety can absorb atmospheric moisture, leading to clumping, hydrolysis of downstream reagents, and inaccurate gravimetric measurements.

  • Protocol:

    • Temperature: Store the solid powder in a cool, dry environment, ideally below +30°C[3]. For long-term preservation of analytical standards, refrigeration at 2–8°C is highly recommended.

    • Atmosphere: Keep containers tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent ether oxidation.

    • Light: Store in amber glass containers or opaque secondary packaging to protect the ether linkage from photo-degradation.

Experimental Protocol: Preparation of Standard Solutions & Amidation Workflow

This protocol details the preparation of stock solutions and a standard activation workflow for downstream pharmaceutical synthesis (e.g., coupling the acid to an amine to form a bioactive benzamide).

Step-by-Step Methodology:

  • Preparation & PPE Setup: Equip a flame-resistant lab coat, chemical-resistant nitrile gloves, and safety goggles. Causality: Double-gloving is recommended due to the enhanced dermal penetration risk of halogenated organics. Conduct all powder handling within a certified Class II chemical fume hood.

  • Gravimetric Transfer: Using an analytical balance, weigh the desired amount of 5-chloro-2-(2-methoxyethoxy)benzoic acid. Critical Step: Use an anti-static weighing boat and an ionizing bar to prevent static dispersion of the powder, directly mitigating inhalation risks.

  • Dissolution: The compound is sparingly soluble in water but highly soluble in polar aprotic solvents[4]. To prepare a 100 mM stock solution, dissolve the weighed powder in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Vortex gently until the solution is completely clear.

  • Activation (For Synthesis): For downstream amidation, activate the carboxylic acid using a coupling reagent such as HATU (1.1 equivalents) in the presence of a non-nucleophilic base like DIPEA (2.0 equivalents) in anhydrous DMF. Stir at 0°C for 15 minutes to form the active ester before adding the target amine.

  • Storage of Aliquots: Aliquot the remaining DMSO stock solution into amber glass vials, purge the headspace with argon, and store at -20°C. Causality: Purging with argon prevents moisture ingress and oxidation, while aliquoting avoids repeated freeze-thaw cycles that can thermally degrade the compound.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name 5-Chloro-2-(2-methoxyethoxy)benzoic acid
CAS Registry Number 62176-27-6
Molecular Formula C10H11ClO4
Molecular Weight 230.64 g/mol
Appearance Off-white to white solid powder

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in H2O |

Table 2: GHS Hazard Classifications & Controls

Hazard Class Category Precautionary Controls
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312) Wash hands thoroughly after handling. Do not eat/drink.
Skin Irritation Category 2 (H315) Wear protective nitrile gloves and lab coat.
Eye Irritation Category 2A (H319) Wear tight-fitting safety goggles/face shield.

| STOT (Single Exposure) | Category 3 (H335) | Handle only in a well-ventilated chemical fume hood. |

Workflow Visualization

G N1 5-Chloro-2-(2-methoxyethoxy)benzoic acid (Solid Formulation) N2 Fume Hood & PPE Setup (Nitrile Gloves, Goggles, Lab Coat) N1->N2 N3 Weighing & Transfer (Anti-static tools & Ionizer) N2->N3 N4 Dissolution (Anhydrous DMSO or DMF) N3->N4 N5 Long-term Storage (Amber vials, -20°C, Argon purge) N4->N5 Stock Aliquots N6 Downstream Synthesis (e.g., Amidation via HATU/DIPEA) N4->N6 Reaction Setup

Safe handling, storage, and experimental workflow for 5-chloro-2-(2-methoxyethoxy)benzoic acid.

References

  • NextSDS - Chemical Substance Information & Hazard Classifications for Halogenated Benzoic Acids. Available at:[Link]

  • LookChem - Cas 321-14-2, 5-Chloro-2-hydroxybenzoic acid Properties & Storage. Available at:[Link]

Sources

Method

Application Notes and Protocols for the High-Throughput Preparation of 5-Chloro-2-(2-methoxyethoxy)benzoic Acid Derivatives

Abstract This document provides a comprehensive guide for the efficient synthesis, purification, and characterization of a diverse library of 5-chloro-2-(2-methoxyethoxy)benzoic acid derivatives, tailored for high-throug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis, purification, and characterization of a diverse library of 5-chloro-2-(2-methoxyethoxy)benzoic acid derivatives, tailored for high-throughput screening (HTS) applications. The protocols detailed herein are designed for scalability and automation, enabling researchers in drug discovery and chemical biology to rapidly generate compound libraries with high fidelity and purity. We will cover a robust, two-step synthesis of the core scaffold, followed by parallel amide bond formation, automated purification strategies, and rigorous quality control workflows.

Introduction: The Rationale for Scaffold-Based Library Synthesis

In modern drug discovery, the systematic exploration of chemical space around a privileged scaffold is a cornerstone of lead identification and optimization.[1] The 5-chloro-2-(2-methoxyethoxy)benzoic acid scaffold presents a unique combination of features: a halogenated aromatic ring for potential halogen bonding interactions, an ether linkage providing conformational flexibility, and a carboxylic acid handle for facile derivatization. These characteristics make it an attractive starting point for building libraries targeting a wide range of biological targets.

The success of any HTS campaign is critically dependent on the quality of the compound library.[2] Therefore, this guide emphasizes not only the synthetic efficiency but also the implementation of stringent, automated quality control measures to ensure the integrity and reproducibility of the screening data.[3]

Overall Workflow for Library Generation

The generation of the 5-chloro-2-(2-methoxyethoxy)benzoic acid derivative library follows a logical and streamlined process, designed for high-throughput execution. The workflow begins with the synthesis of the core scaffold, proceeds to the parallel derivatization, is followed by automated purification, and concludes with comprehensive quality control analysis.

Workflow cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation cluster_purification High-Throughput Purification cluster_qc Quality Control A 5-Chlorosalicylic Acid B Williamson Ether Synthesis A->B 1. Base 2. 2-Bromoethyl methyl ether C 5-Chloro-2-(2-methoxyethoxy)benzoic Acid B->C E Parallel Amide Coupling C->E Activation Reagent D Amine Panel (96-well plate) D->E F Crude Product Library E->F G Automated SPE or Prep HPLC-MS F->G H Purified Compound Library G->H I LC-MS & Purity Analysis H->I J Final Library Plating I->J

Figure 1: High-level workflow for the generation of the compound library.

Synthesis of the Core Scaffold: 5-Chloro-2-(2-methoxyethoxy)benzoic Acid

The synthesis of the core scaffold is achieved in two high-yielding steps starting from commercially available 5-chlorosalicylic acid.

Step 1: Synthesis of 5-Chloro-2-hydroxybenzoic Acid (if starting from salicylic acid)

While 5-chlorosalicylic acid is commercially available, it can also be readily synthesized. A common method involves the direct chlorination of salicylic acid.[4]

Protocol:

  • Dissolve salicylic acid in a suitable halogenated aromatic solvent (e.g., chlorobenzene).

  • Heat the solution to approximately 100-150°C.

  • Bubble chlorine gas through the solution while maintaining the temperature.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and isolate the product, which often precipitates and can be collected by filtration.

Step 2: Williamson Ether Synthesis

The key step in the scaffold synthesis is the alkylation of the phenolic hydroxyl group of 5-chlorosalicylic acid via a Williamson ether synthesis.[2][5][6] This SN2 reaction is robust and generally proceeds in high yield.[7]

Protocol:

  • Deprotonation: In a suitable reaction vessel, dissolve 5-chlorosalicylic acid (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile. Add a suitable base (e.g., potassium carbonate, 2-3 equivalents) to deprotonate the phenolic hydroxyl group. Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: To the resulting phenoxide solution, add 2-bromoethyl methyl ether (1.1-1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Dilute the filtrate with water and acidify with 1M HCl to a pH of 2-3 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-(2-methoxyethoxy)benzoic acid.

High-Throughput Library Synthesis: Parallel Amide Bond Formation

With the core scaffold in hand, a diverse library of amide derivatives can be generated in a parallel format, typically using 96-well plates. The choice of amide coupling reagent is critical for ensuring high conversion rates across a diverse range of amine building blocks.[8]

Selection of Coupling Reagents

Several modern coupling reagents are well-suited for automated and parallel synthesis.[8] The selection should be based on reactivity, ease of work-up, and suppression of side reactions like racemization.

Coupling ReagentActivating AdditiveBaseKey Advantages & Considerations
EDC (Water-soluble carbodiimide)HOBt or OxymaDIPEA, TEAByproducts are water-soluble, facilitating purification. Cost-effective.
HATU (Uronium salt)None requiredDIPEA, 2,4,6-CollidineHigh reactivity, fast reaction times, low epimerization. Ideal for sterically hindered substrates.
T3P (Propylphosphonic Anhydride)None requiredPyridine, DIPEAExcellent for preventing racemization. Byproducts are water-soluble.
Protocol for Parallel Amide Synthesis in a 96-Well Plate

This protocol is designed for a 10-50 mg scale per well.

  • Plate Preparation: Prepare a 96-well plate with a diverse panel of primary and secondary amines (1.1 equivalents per well).

  • Stock Solutions:

    • Prepare a stock solution of 5-chloro-2-(2-methoxyethoxy)benzoic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF or NMP).

    • Prepare a stock solution of the chosen coupling reagent (e.g., HATU, 1.1 equivalents) and base (e.g., DIPEA, 2.5 equivalents) in the same solvent.

  • Reagent Addition:

    • Using an automated liquid handler, dispense the benzoic acid stock solution into each well containing the amines.

    • Dispense the coupling reagent/base stock solution into each well.

  • Reaction: Seal the 96-well plate and agitate at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small aliquot from a few representative wells for LC-MS analysis.

  • Quenching and Dilution: Upon completion, quench the reactions by adding a suitable solvent (e.g., DMSO) to prepare the crude library for purification and analysis.

Automated High-Throughput Purification

Purification is often the bottleneck in library synthesis.[9] Automated parallel purification techniques are therefore essential.[10]

Automated Solid-Phase Extraction (SPE)

For rapid cleanup and removal of excess reagents and byproducts, automated SPE is a highly efficient method.[9][11]

Protocol:

  • Cartridge Selection: Choose an appropriate SPE cartridge (e.g., reversed-phase C18) based on the polarity of the product library.

  • Conditioning and Equilibration: Condition the SPE cartridges with methanol, followed by equilibration with the loading solvent (e.g., water with a small percentage of organic solvent).

  • Loading: Load the crude reaction mixtures onto the SPE cartridges.

  • Washing: Wash the cartridges with a weak solvent mixture to elute unreacted polar starting materials and water-soluble byproducts.

  • Elution: Elute the desired amide products with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Collection: Collect the purified products in a new 96-well plate.

Preparative HPLC-MS

For libraries requiring higher purity, mass-directed preparative HPLC is the gold standard.[12]

Protocol:

  • Method Development: Develop a generic, fast gradient reversed-phase HPLC method suitable for the library.

  • Automated Injection: Use an autosampler to inject the crude samples from the 96-well plate.

  • Mass-Directed Fraction Collection: The mass spectrometer is programmed to trigger fraction collection only when the ion corresponding to the target product's mass-to-charge ratio (m/z) is detected.[12]

  • Solvent Evaporation: The collected fractions are then placed in a high-speed evaporator to remove the solvent.

Purification cluster_SPE Automated SPE cluster_HPLC Prep HPLC-MS Crude Crude Library (96-well plate) SPE_Load Load on C18 Plate Crude->SPE_Load Higher Throughput HPLC_Inject Inject on Column Crude->HPLC_Inject Higher Purity SPE_Wash Wash (e.g., 10% ACN/H2O) SPE_Load->SPE_Wash SPE_Elute Elute (e.g., 90% ACN/H2O) SPE_Wash->SPE_Elute Purified Purified Library SPE_Elute->Purified HPLC_Separate Gradient Elution HPLC_Inject->HPLC_Separate HPLC_Collect Mass-Triggered Fraction Collection HPLC_Separate->HPLC_Collect HPLC_Collect->Purified

Figure 2: Comparison of high-throughput purification strategies.

Quality Control of the Final Library

Rigorous quality control (QC) is paramount to ensure the reliability of HTS data.[13] The primary QC method is Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with additional detectors.

LC-MS Analysis for Identity and Purity

A rapid, generic LC-MS method is employed to analyze each well of the purified library plate.[14]

Typical LC-MS Parameters:

  • Column: A short (e.g., 2.1 x 30 mm) C18 column with small particle size (e.g., sub-2 µm) for fast separations.[13]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Analysis Time: 2-5 minutes per sample.

  • Detection:

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

    • UV/Diode Array Detector (DAD): To assess purity based on UV absorbance.

    • Evaporative Light Scattering Detector (ELSD): Useful for detecting non-chromophoric impurities.[1]

Data Analysis and Reporting

Automated software is used to process the large volume of data generated. The software integrates the chromatograms, identifies the target product by mass, and calculates the purity of each sample.[14] The results are typically presented in a color-coded format for quick assessment of the library's overall quality.

Well IDExpected Mass (m/z)Observed Mass (m/z)Purity (UV @ 254 nm)QC Pass/Fail
A1349.8349.998.2%Pass
A2377.9378.096.5%Pass
A3363.8363.988.1%Flag for Review
...............

Conclusion

The methodologies presented in this application note provide a robust and efficient framework for the high-throughput synthesis and purification of 5-chloro-2-(2-methoxyethoxy)benzoic acid derivatives. By integrating parallel synthesis with automated purification and rigorous QC, researchers can rapidly generate high-quality compound libraries, thereby accelerating the pace of drug discovery and chemical probe development.

References

  • Fang, L., Pan, J., & Yan, B. (2000). High-throughput determination of identity, purity, and quantity of combinatorial library members using LC/MS/UV/ELSD. Biotechnology and Bioengineering, 71(2), 162-171. [Link]

  • Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]

  • Wleklinski, M., Carpenter, P. M., Dykstra, K. D., Donofrio, A., Nowak, T., Krska, S. W., & Ferguson, R. D. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 29(2), 100126. [Link]

  • Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. Application Note. [Link]

  • Kiplinger, J. P., Cole, R. O., Robinson, S., Roskamp, E. J., Ware, R. S., O'Connell, H. J., ... & Batt, J. (1998). Structure-controlled automated purification of parallel synthesis products in drug discovery. Rapid communications in mass spectrometry, 12(10), 658-664. [Link]

  • Biotage. Automate high-throughput parallel peptide purification. [Link]

  • Zeng, L., Kassel, D. B., Hallows, W., & Plath, G. (1998). An automated analytical/preparative high-performance liquid chromatography–mass spectrometry system for the rapid characterization and purification of compound libraries. Journal of Chromatography A, 828(1-2), 169-178. [Link]

  • University of Louisville. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Application Note. [Link]

  • U.S. Patent No. 2,811,547. (1957). Process for preparing 5-chlorosalicylic acid.
  • Wikipedia. Williamson ether synthesis. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-chloro-2-(2-methoxyethoxy)benzoic acid

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the synthesis of 5-chloro-2-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 5-chloro-2-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to enhance reaction yield and product purity.

The synthesis of 5-chloro-2-(2-methoxyethoxy)benzoic acid is typically achieved via a two-step process:

  • Williamson Ether Synthesis: An O-alkylation of a 5-chlorosalicylate derivative with a 2-methoxyethoxy halide. This reaction proceeds through an S_N2 mechanism.[1][2][3]

  • Saponification (Hydrolysis): Conversion of the resulting ester intermediate to the final carboxylic acid product.

This guide addresses common issues encountered during these stages in a direct question-and-answer format.

Overall Reaction Scheme

Reaction_Scheme Fig 1. Overall Synthesis Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification SM Methyl 5-chlorosalicylate R1 2-Bromoethyl methyl ether Base (e.g., K₂CO₃) Solvent (e.g., DMF) Int Methyl 5-chloro-2- (2-methoxyethoxy)benzoate R1->Int SN2 Reaction R2 Base (e.g., NaOH, LiOH) H₂O/Co-solvent Then H₃O⁺ workup FP 5-chloro-2-(2-methoxyethoxy) benzoic acid Int->FP R2->FP Hydrolysis

Caption: Fig 1. Overall Synthesis Pathway

Troubleshooting Guide & FAQs

Section 1: Low Reaction Yield
Q1: My overall yield is critically low. Where should I begin my investigation?

A1: A low overall yield in a two-step synthesis points to inefficiencies in one or both stages. The first step is to determine which stage is underperforming. We recommend analyzing a crude sample by TLC or ¹H NMR after Step 1 (Williamson ether synthesis) before proceeding to hydrolysis. This will isolate the problem.

Use the following troubleshooting workflow to diagnose the issue:

Troubleshooting_Workflow Fig 2. Diagnostic Workflow for Low Yield Start Low Overall Yield CheckStep1 Analyze crude product after Step 1 (Etherification) Start->CheckStep1 Step1_OK High conversion to ester intermediate? CheckStep1->Step1_OK Troubleshoot_S1 Focus on Step 1: Williamson Ether Synthesis (See Q2 & Q3) Step1_OK->Troubleshoot_S1 No Troubleshoot_S2 Focus on Step 2: Saponification / Workup (See Q4) Step1_OK->Troubleshoot_S2 Yes End Yield Optimized Troubleshoot_S1->End Troubleshoot_S2->End

Caption: Fig 2. Diagnostic Workflow for Low Yield

Q2: My etherification (Step 1) yield is low. How can I improve it?

A2: Low yields in Williamson ether synthesis typically stem from four key areas: base selection, solvent choice, reaction temperature, and competing side reactions.[4] The reaction is an S_N2 substitution, so conditions must favor this pathway.[1][3]

  • Base Selection: The base deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. For acidic phenols like 5-chlorosalicylic acid derivatives, moderately strong bases are effective.[4]

    • Weaker Bases (K₂CO₃, Cs₂CO₃): Often the best choice. They are strong enough to deprotonate the phenol but are less likely to promote elimination side reactions of the alkyl halide.[3][5] Cesium carbonate (Cs₂CO₃) can be particularly effective due to the high solubility of cesium phenoxides.

    • Stronger Bases (NaOH, KOH): Can be used, but ensure conditions are anhydrous, as water can quench the phenoxide.[4]

    • Very Strong Bases (NaH, KH): Generally overkill for this substrate and significantly increase the risk of elimination side reactions. Use only if other bases fail.[4][6]

  • Solvent Choice: This is critical. Polar aprotic solvents are strongly recommended as they solvate the cation of the base but leave the phenoxide anion highly reactive.[2][4]

    • Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (CH₃CN).[2][4][7]

    • Avoid: Protic solvents (water, ethanol, methanol) and apolar solvents. These will solvate and deactivate the nucleophile, drastically slowing the reaction rate.[2][4]

  • Temperature Control: Higher temperatures can favor the competing E2 elimination reaction.[2][4] A typical range for this synthesis is 50-100 °C.[2][4] If you observe byproducts, try running the reaction at a lower temperature (e.g., 60 °C) for a longer period.[4]

  • Phase-Transfer Catalysis (PTC): If using a biphasic system (e.g., with aqueous NaOH) or if solubility is an issue, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[1][8][9] The catalyst helps transport the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction occurs.[1][8]

Q3: I am seeing a significant amount of an alkene byproduct. How do I prevent this?

A3: The formation of an alkene indicates that the E2 elimination pathway is outcompeting the desired S_N2 reaction.[1][4] This is a common side reaction when using alkyl halides.[2][3]

To favor the S_N2 pathway:

  • Lower the Reaction Temperature: E2 reactions have a higher activation energy than S_N2 reactions and are more sensitive to temperature increases. Reducing the temperature is the most effective way to minimize elimination.[4]

  • Use a Less Hindered, Weaker Base: Switch from strong bases like NaOH or NaH to milder options like potassium carbonate (K₂CO₃).[3] Carbonate bases are sufficient to deprotonate the phenol without aggressively promoting elimination of the primary alkyl halide.

  • Ensure a Good Leaving Group: While 2-bromoethyl methyl ether is standard, ensure its quality is high. If using a tosylate derivative, ensure it is properly prepared.

Q4: My hydrolysis (Step 2) is slow or incomplete. What can I do to drive it to completion?

A4: The ester in methyl 5-chloro-2-(2-methoxyethoxy)benzoate is sterically hindered by the bulky ortho-substituent, which can slow down the rate of saponification.

  • Choice of Base: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard, lithium hydroxide (LiOH) is often more effective for the hydrolysis of hindered esters.[10][11]

  • Increase Temperature: Refluxing the reaction mixture is often necessary to provide enough energy to overcome the steric hindrance.

  • Use a Co-solvent: To ensure the ester is fully soluble in the aqueous base, use a water-miscible co-solvent like tetrahydrofuran (THF), methanol, or ethanol.[10][12] A common system is THF:H₂O.[10]

  • Sufficient Reaction Time: Monitor the reaction by TLC until all the starting ester has been consumed. This can take several hours.

  • Proper Acidification: During workup, ensure you acidify the solution to a pH of ~2-3 with an acid like 1M HCl.[7] This protonates the carboxylate salt, causing the final product to precipitate. Incomplete acidification will result in loss of product to the aqueous layer.[13]

Section 2: Impurity Profile and Purification
Q5: My final product is impure after workup. What are the likely contaminants and how can I remove them?

A5: Common impurities include unreacted starting material (methyl 5-chlorosalicylate), the intermediate ester, and potential side-products.

  • Unreacted Starting Material/Intermediate Ester: These are the most common impurities if either reaction step did not go to completion. They are neutral compounds.

    • Purification Strategy: An acid-base extraction is highly effective. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate).[7][13] The desired carboxylic acid product will move into the aqueous layer as its carboxylate salt, while the neutral ester impurities remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure product.[13]

  • C-Alkylation Product: Phenoxides are ambident nucleophiles and can undergo alkylation at the carbon atom ortho or para to the hydroxyl group, in addition to the desired O-alkylation.[3][14] This leads to an isomeric impurity.

    • Purification Strategy: C-alkylated products often have different polarity and solubility profiles. If acid-base extraction is insufficient, purification by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or column chromatography on silica gel is required.[7][15]

Optimized Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Methyl 5-chloro-2-(2-methoxyethoxy)benzoate

This protocol is optimized to favor O-alkylation and minimize side reactions.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 5-chlorosalicylate (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 5-10 mL per gram of salicylate). Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Alkylating Agent Addition: Add 2-bromoethyl methyl ether (1.2 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[7]

  • Work-up: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate or diethyl ether (3x volumes). Combine the organic layers, wash with water and then with brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Saponification to 5-chloro-2-(2-methoxyethoxy)benzoic acid
  • Reaction Setup: Dissolve the crude ester from Protocol 1 in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH, 3.0 eq.) to the solution.

  • Hydrolysis: Heat the mixture to reflux and stir until TLC analysis shows complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Wash the aqueous solution with diethyl ether to remove any neutral impurities. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl, which will cause the product to precipitate.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization if needed.[13]

Data Summary Tables

Table 1: Comparison of Typical Conditions for Williamson Ether Synthesis (Step 1)

ParameterCondition A (Recommended)Condition B (Alternative)Rationale
Base K₂CO₃ / Cs₂CO₃NaOHMilder bases minimize E2 elimination side reactions.[3]
Solvent DMF / AcetonitrileTHFPolar aprotic solvents enhance nucleophilicity.[4]
Temperature 60-80 °C50-100 °CBalances reaction rate while minimizing elimination.[4][7]
Additive NoneTBAB (Phase Transfer Catalyst)Useful if solubility is low or in biphasic systems.[1][9]

Table 2: Comparison of Hydrolysis Conditions (Step 2)

ParameterCondition A (Recommended)Condition B (Standard)Rationale
Base LiOHNaOH / KOHLiOH is often more effective for sterically hindered esters.[10][11]
Solvent System THF / H₂OMethanol / H₂OCo-solvent ensures homogeneity and improves reaction rate.[10]
Temperature RefluxRefluxElevated temperature is required to overcome steric hindrance.

Mechanistic Insights

Understanding the competing reaction pathways is key to optimizing the yield. The etherification step is a competition between the desired S_N2 pathway and two major side reactions: E2 elimination and C-alkylation.

Mechanistic_Pathways Fig 3. Competing Reaction Pathways in Step 1 cluster_sn2 Desired Pathway cluster_side Side Reactions Phenoxide Phenoxide Nucleophile SN2_Product O-Alkylation Product (Desired Ether) Phenoxide->SN2_Product SN2 Attack on Carbon E2_Product E2 Elimination Product (Alkene) Phenoxide->E2_Product Acts as Base, Abstracts β-H C_Product C-Alkylation Product (Isomeric Impurity) Phenoxide->C_Product SN2 Attack on Ring (ortho) AlkylHalide 2-Bromoethyl methyl ether

Caption: Fig 3. Competing Reaction Pathways in Step 1

To maximize yield, conditions should be chosen to heavily favor the S_N2 pathway: a non-bulky base, a polar aprotic solvent, and moderate temperature.[1][3][4]

References

  • Wikipedia. (2024). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Yang, L., et al. (2020). Static phase transfer catalysis for Williamson reactions. RSC Publishing. Retrieved from [Link]

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Retrieved from [Link]

  • Freedman, H. H. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021). Williamson ether synthesis. Retrieved from [Link]

  • Gomez, S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 729-738. Retrieved from [Link]

  • Zeynizadeh, B., & Shirini, F. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 55(3), 149-152. Retrieved from [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. Retrieved from [Link]

  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pentachlorobenzoic acid. Retrieved from [Link]

  • EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2010). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link]

Sources

Optimization

optimizing temperature and pressure for 5-chloro-2-(2-methoxyethoxy)benzoic acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of 5-chloro-2-(2-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of 5-chloro-2-(2-methoxyethoxy)benzoic acid (CAS: 62176-27-6), a versatile small molecule and critical active pharmaceutical ingredient (API) intermediate[1].

The synthesis typically begins with 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid, CAS: 321-14-2)[2]. Because the starting material contains both a reactive phenolic hydroxyl and a carboxylic acid, reacting it with an alkylating agent (like 1-bromo-2-methoxyethane) in the presence of potassium carbonate and acetonitrile inherently forms a dual-alkylated ether-ester intermediate: 5-chloro-2-(2-methoxyethoxy)benzoic acid 2-methoxyethyl ester[2]. This necessitates a highly controlled, two-stage process (alkylation followed by selective alkaline hydrolysis) where temperature and pressure are the primary levers for success.

Process Workflow: Temperature & Pressure Control Points

G Start 5-Chlorosalicylic Acid + Alkylating Agent Alkylation Alkylation (K2CO3, MeCN) Temp: 80-85°C | Press: 1.1 atm Start->Alkylation Intermediate Ether-Ester Intermediate (Formed in situ) Alkylation->Intermediate O-alkylation & Esterification Hydrolysis Alkaline Hydrolysis (NaOH) Temp: 65-70°C | Press: 1.0 atm Intermediate->Hydrolysis Saponification Acidification Acidification (HCl) Temp: <20°C Hydrolysis->Acidification pH Adjustment (pH 2-3) Product 5-Chloro-2-(2-methoxyethoxy) benzoic acid Acidification->Product Precipitation Drying Vacuum Drying Temp: 45-50°C | Press: <50 mbar Product->Drying Final Isolation

Workflow for 5-chloro-2-(2-methoxyethoxy)benzoic acid synthesis highlighting T/P control points.

Quantitative Data Summary: Optimal Parameters

Process StageTarget ReactionOptimal Temp (°C)Optimal PressureCritical Consequence of Deviation
Alkylation Ether & Ester formation80 – 851.1 – 1.2 atm<80°C: Sluggish kinetics.>90°C: Solvent degradation/impurity formation.
Hydrolysis Ester saponification65 – 701.0 atm (Ambient)>75°C: Risk of aryl ether cleavage or color body formation.
Acidification Product precipitation10 – 151.0 atm (Ambient)>20°C: Reduced yield due to increased product solubility in water.
Vacuum Drying Moisture/Solvent removal45 – 50< 50 mbar>55°C: Thermal degradation.>50 mbar: Residual solvent retention.

Troubleshooting Guides & FAQs

Q1: Why is precise temperature control (80–85°C) critical during the alkylation of 5-chlorosalicylic acid? A1: The starting material, 5-chlorosalicylic acid, has dual reactivity. At 80–85°C in acetonitrile, the thermal energy is sufficient to overcome the activation barriers for both O-alkylation (at the phenol) and esterification (at the carboxylic acid), ensuring complete conversion to the intermediate 5-chloro-2-(2-methoxyethoxy)benzoic acid 2-methoxyethyl ester[2]. Dropping the temperature below 80°C leads to incomplete phenolic alkylation. Exceeding 90°C risks thermal degradation of the alkylating agent and promotes nucleophilic attack by the solvent.

Q2: How does reactor pressure affect the alkylation kinetics and solvent reflux? A2: Acetonitrile has a boiling point of ~82°C at 1 atm. Operating exactly at or slightly above this temperature requires a closed system with a slight positive pressure (1.1 to 1.2 atm). This pressure suppresses boiling, maintaining the solvent in the liquid phase to maximize the kinetic collision rate between the solid potassium carbonate, the substrate, and the alkylating agent. If the pressure drops, the solvent vaporizes rapidly, reducing the effective concentration of reactants and crashing out the base, which halts the reaction.

Q3: During the hydrolysis step, why is the temperature strictly capped at 70°C? A3: The goal of the hydrolysis step is to selectively saponify the 2-methoxyethyl ester back to the carboxylic acid without cleaving the newly formed aryl ether bond. While aryl ethers are generally stable, extended exposure to strong aqueous base (NaOH) at elevated temperatures (>75°C) can lead to partial ether cleavage or the formation of oxidized colored impurities. Maintaining 65–70°C provides the optimal thermodynamic balance for rapid ester hydrolysis while preserving the critical ether linkage.

Q4: We are experiencing residual solvent issues in the final API intermediate. How should we optimize the drying pressure and temperature? A4: 5-chloro-2-(2-methoxyethoxy)benzoic acid can trap moisture and acetonitrile within its crystal lattice. Increasing the drying temperature above 50°C risks localized melting or thermal degradation. Instead, the pressure must be optimized. Utilizing a high-vacuum system (<50 mbar) lowers the boiling point of the trapped solvents below 40°C, allowing for efficient sublimation and evaporation at a safe jacket temperature of 45–50°C.

Detailed Experimental Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, this protocol embeds In-Process Controls (IPCs) so the system validates itself at each critical juncture.

Step 1: Alkylation (Ether-Ester Formation)

  • Charge a pressure-rated reactor with 5-chlorosalicylic acid (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and acetonitrile (5 volumes)[2].

  • Add 1-bromo-2-methoxyethane (2.2 eq) under continuous agitation.

  • Seal the reactor and pressurize to 1.1 atm with N₂ gas.

  • Heat the jacket to maintain an internal temperature of 80–85°C for 12 hours.

  • Self-Validation (IPC 1): Sample the reaction mixture. Analyze via HPLC. Proceed to Step 2 only when the peak for the starting 5-chlorosalicylic acid is <1.0%.

Step 2: Selective Alkaline Hydrolysis

  • Vent the reactor safely and cool the mixture to 40°C.

  • Add a 2M aqueous NaOH solution (3.0 eq) slowly to manage mild exotherms.

  • Heat the mixture to 65–70°C at ambient pressure (1.0 atm) for 4 hours.

  • Self-Validation (IPC 2): Monitor via HPLC. The reaction is complete when the intermediate ester peak is <0.5%, confirming full conversion to the sodium carboxylate salt.

Step 3: Acidification & Isolation

  • Cool the reactor to 10–15°C .

  • Slowly charge 6M HCl until the pH reaches 2.0–2.5 . The free 5-chloro-2-(2-methoxyethoxy)benzoic acid will precipitate as a white/off-white solid.

  • Filter the slurry and wash the filter cake with cold deionized water (3 volumes) to remove residual inorganic salts.

Step 4: Vacuum Drying

  • Transfer the wet cake to a vacuum drying oven.

  • Apply a deep vacuum (<50 mbar ) before initiating heating.

  • Set the heating jacket to 45–50°C .

  • Self-Validation (IPC 3): Perform Karl Fischer (KF) titration and Gas Chromatography (GC) for residual solvents. Continue drying until moisture content is <0.5% w/w and acetonitrile is below ICH limits.

References

  • Cas 321-14-2, 5-Chloro-2-hydroxybenzoic acid | LookChem Source: LookChem Database URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Gradient Optimization for 5-Chloro-2-(2-methoxyethoxy)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the chromatographic analysis of 5-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the chromatographic analysis of 5-chloro-2-(2-methoxyethoxy)benzoic acid .

This molecule presents a unique separation challenge due to its structural dichotomy: it possesses a highly polar, hydrogen-bonding methoxyethoxy ether chain, a hydrophobic chloro substituent, and an ionizable carboxylic acid moiety. Successfully analyzing this compound requires a deep understanding of how mobile phase chemistry interacts with these functional groups.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH the most critical parameter before even adjusting the gradient? A: The causality lies in the compound's pKa. Benzoic acid derivatives typically exhibit a pKa between 3.5 and 4.0. If your mobile phase pH is close to this value, the analyte exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states during the run. This dual-state existence leads to severe peak broadening and tailing[1]. To ensure the analyte remains in a single, non-ionized state, the mobile phase pH must be strictly controlled to at least 1.5 to 2 units below its pKa[1].

Q2: How should I structure my initial scouting gradient? A: A scouting gradient is essential to map the elution behavior of the analyte and any synthetic impurities. You should begin method development with a wide linear gradient, such as 5% to 95% Organic Mobile Phase (B) over 10 to 20 minutes[2]. This approach allows you to estimate the general retention space before fine-tuning the gradient slope for specific resolutions.

Q3: Should I use Acetonitrile or Methanol as the organic modifier? A: Acetonitrile is generally preferred for its lower viscosity, which reduces system backpressure and improves mass transfer kinetics for sharper peaks. However, Methanol can offer unique selectivity. Because your analyte contains a methoxyethoxy group, Methanol can engage in specific hydrogen-bonding interactions that Acetonitrile cannot. If you are struggling to resolve closely eluting structural analogs or regioisomers using Acetonitrile, switching to Methanol is a highly effective optimization strategy[3].

Part 2: Troubleshooting Guides

Issue 1: Severe Peak Tailing
  • Mechanistic Cause: Peak tailing for this compound is typically caused by secondary interactions. The polar methoxyethoxy oxygen acts as a strong hydrogen bond acceptor, interacting with residual, unreacted silanol groups (-Si-OH) on the silica-based stationary phase[1].

  • Solution: First, ensure your mobile phase pH is lowered to ~2.0 (using 0.1% Trifluoroacetic Acid or Formic Acid) to protonate and neutralize the silanol groups[1]. If tailing persists, switch to a modern, highly end-capped C18 column specifically designed to shield polar analytes from residual silanols.

Issue 2: Retention Time Drift Across Injections
  • Mechanistic Cause: Unstable retention times compromise quantitative reliability. For a lipophilic compound (driven by the chloro-aromatic ring), partitioning into the stationary phase is highly temperature-dependent. Furthermore, inadequate column re-equilibration between gradient runs will cause the retention time to drift earlier in subsequent injections[4].

  • Solution: Utilize a column thermostat to maintain a strict, consistent temperature (e.g., 30 °C)[4]. Additionally, program a post-gradient re-equilibration step of at least 10 column volumes.

Part 3: Quantitative Data & Gradient Parameters

To facilitate your method development, the following tables summarize the critical physicochemical thresholds and the recommended starting parameters.

Table 1: Impact of Mobile Phase pH on Analyte Ionization
pH LevelAnalyte StateChromatographic EffectRecommendation
pH < 2.5 Fully Protonated (Unionized)Sharp peaks, predictable retentionOptimal (Use 0.1% TFA or FA)
pH 3.5 - 4.5 Partial Ionization (Near pKa)Severe peak tailing, split peaksAvoid
pH > 5.5 Fully Ionized (Deprotonated)Elutes in void volume on standard C18Avoid (Unless using ion-pairing)
Table 2: Recommended Scouting Gradient Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Purpose
0.01.0955Column equilibration; polar impurity elution
15.01.0595Linear ramp to elute target analyte
18.01.0595Isocratic hold to flush lipophilic impurities
18.11.0955Immediate return to initial conditions
25.01.0955Re-equilibration (Self-validation step)

(Note: Mobile Phase A = Water + 0.1% TFA; Mobile Phase B = Acetonitrile + 0.1% TFA)

Part 4: Experimental Protocols & Visualizations

Protocol: Self-Validating Gradient Optimization Workflow

This protocol is designed as a self-validating system. By incorporating a robustness check at the end, you ensure the method is ready for validation.

Step 1: System Preparation Purge all HPLC lines with Mobile Phase A and B to remove any residual buffered solvents that could precipitate when mixed with high concentrations of organic modifier[2].

Step 2: Scouting Run Execution Inject a 10 µL sample of your analyte (prepared at 1 mg/mL in diluent) using the scouting gradient outlined in Table 2. Monitor the absorbance at an appropriate UV wavelength (e.g., 230 nm or 254 nm).

Step 3: Retention Assessment Calculate the retention factor ( k′ ). A k′ value between 2 and 10 indicates optimal retention. If the analyte elutes too early ( k′<2 ), lower the initial %B or add an isocratic hold at the start of the run.

Step 4: Gradient Slope Adjustment If 5-chloro-2-(2-methoxyethoxy)benzoic acid co-elutes with a synthetic precursor (e.g., 5-chloro-2-hydroxybenzoic acid), flatten the gradient slope specifically around the elution window. For example, change the ramp from 6% B/min to a shallow 2% B/min to enhance resolution[2].

Step 5: Robustness Verification (Self-Validation) Perform triplicate injections of the optimized method. Calculate the Relative Standard Deviation (RSD) of the retention time and peak area. An RSD of < 1% confirms that your gradient re-equilibration time is sufficient and the method is robust.

Diagnostic Workflows

G A Start: Scouting Gradient (5-95% B over 15 min) B Assess Retention Time (tR) A->B C tR too short? Decrease initial %B B->C k' < 2 D tR too long? Increase initial %B B->D k' > 10 E Co-elution observed? B->E 2 < k' < 10 F Flatten gradient slope (e.g., 2% B/min) E->F Yes G Optimized Method E->G No F->G

Caption: Gradient optimization workflow for reversed-phase HPLC method development.

Troubleshooting Issue Issue: Peak Tailing CheckPH Is Mobile Phase pH < 2.5? Issue->CheckPH FixPH Adjust pH to 2.0 (Use 0.1% TFA/FA) CheckPH->FixPH No CheckCol Is column end-capped? CheckPH->CheckCol Yes Resolved Peak Shape Restored FixPH->Resolved FixCol Switch to highly end-capped C18 CheckCol->FixCol No CheckCol->Resolved Yes FixCol->Resolved

Caption: Troubleshooting logic tree for resolving peak tailing of acidic compounds.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available at: [Link]

  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency . Pure Synth. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-chloro-2-(2-methoxyethoxy)benzoic acid

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 5-chloro-2-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 5-chloro-2-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to efficiently functionalize this challenging substrate. We will move beyond simple protocols to explain the fundamental principles behind catalyst selection, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Substrate-Specific Challenges

The primary difficulty in performing cross-coupling reactions on 5-chloro-2-(2-methoxyethoxy)benzoic acid stems from its nature as an electron-rich aryl chloride .[1][2] Aryl chlorides are inherently less reactive than their bromide or iodide counterparts due to the high strength of the C-Cl bond.[3][4] This substrate's reactivity is further diminished by the presence of two electron-donating groups: the 2-methoxyethoxy ether and the benzoic acid, which exists as an electron-donating carboxylate under the basic conditions required for most coupling reactions. These groups increase the electron density on the aromatic ring, making the crucial first step of the catalytic cycle—oxidative addition of the C-Cl bond to the palladium(0) center—energetically unfavorable.[2][5]

Traditional palladium catalysts, such as those employing simple triarylphosphine ligands like triphenylphosphine (PPh₃), are often ineffective for such deactivated substrates.[3][5] Success hinges on the rational selection of a highly active catalytic system specifically designed to overcome this high activation barrier.

Section 2: The Catalytic Cycle and Key Components for Success

All palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle.[6][7] Understanding this cycle is paramount to troubleshooting and rationally selecting your catalyst components.

Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle pd0 Active Pd(0)Lₙ Catalyst oa_complex Ar-Pd(II)(L)ₙ-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting Step for Ar-Cl) trans_complex Ar-Pd(II)(L)ₙ-R (Transmetalation Complex) oa_complex->trans_complex Transmetalation (e.g., Suzuki) or Amine Coordination/Deprotonation (e.g., Buchwald-Hartwig) trans_complex->pd0 Reductive Elimination (Forms C-C or C-N Bond) product Ar-R Product reactants Ar-Cl + Coupling Partner (e.g., R-B(OH)₂, R-NH₂)

Caption: General Palladium Catalytic Cycle.

  • Palladium Precursor : This is the source of palladium, typically in a Pd(0) or Pd(II) oxidation state. Common examples include Pd(OAc)₂ and Pd₂(dba)₃. Pd(II) precursors are reduced in situ to the active Pd(0) species.[8][9]

  • Ligand : This is arguably the most critical component for activating aryl chlorides.[4] For a substrate like 5-chloro-2-(2-methoxyethoxy)benzoic acid, you need bulky and electron-rich ligands .[5][6] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[2][10]

  • Base : The base plays multiple roles. In Suzuki-Miyaura coupling, it activates the boronic acid to facilitate transmetalation.[6][11] In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[12][13]

  • Solvent : The solvent must be appropriate for the specific reaction type and stable at the required temperature. It is crucial that solvents are rigorously degassed to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst and phosphine ligands.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling on this substrate with Pd(PPh₃)₄ and seeing no product. What's wrong?

This is a very common issue. The combination of an electron-rich aryl chloride and a ligand like triphenylphosphine (PPh₃) is almost certain to fail.[2][5] The PPh₃ ligand is not electron-rich enough to facilitate the oxidative addition of the strong C-Cl bond. You must switch to a more specialized, electron-rich, and sterically hindered ligand. For Suzuki couplings of challenging aryl chlorides, the Buchwald dialkylbiaryl phosphine ligands are the industry standard.[5][6]

Q2: Which specific ligands should I screen for C-C and C-N coupling reactions?

A systematic screening of ligands is often necessary. Below is a table of recommended starting points for this specific substrate.

Ligand ClassExample LigandsRecommended ForKey Advantages
Buchwald Biarylphosphines SPhos, XPhos, RuPhosSuzuki, Buchwald-HartwigExcellent for electron-rich and sterically hindered aryl chlorides.[6][14] Dramatically accelerate oxidative addition.[6]
Fu Trialkylphosphines P(tBu)₃Suzuki, NegishiVery electron-rich and effective for a range of aryl chlorides.[3][15]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzukiOffer high thermal stability and are effective for Suzuki couplings of aryl chlorides.[11]
Buchwald Amination Ligands BrettPhos, tBuXPhosBuchwald-HartwigSpecifically designed for C-N bond formation, showing high activity for coupling a wide range of amines.[6]

Q3: How do I select the proper base? Does the same base work for all reaction types?

No, the choice of base is highly dependent on the reaction.

  • For Suzuki-Miyaura Coupling: You need a base to activate the boronic acid, forming a more nucleophilic boronate species.[6] Mild-to-moderate inorganic bases are preferred. Good starting points are K₃PO₄ or K₂CO₃.[3][5] These are generally compatible with the carboxylic acid functionality.

  • For Buchwald-Hartwig Amination: A stronger, non-nucleophilic base is required to deprotonate the amine. The most common and effective bases are sodium or potassium tert-butoxide (NaOtBu, KOtBu).[12] Weaker bases will typically result in low or no conversion.

Q4: Will the free carboxylic acid group on my substrate cause problems?

Under the basic reaction conditions, the benzoic acid will be deprotonated to the corresponding carboxylate salt. This is generally well-tolerated in modern cross-coupling reactions.[16] While chelation to the palladium center is a theoretical possibility, the use of bulky, monodentate ligands (like the Buchwald or Fu-type ligands) minimizes this risk by occupying the coordination sphere of the metal.

Q5: My reaction mixture turns black and the reaction stalls. What is happening?

The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition.[5] The active, soluble Pd(0)Lₙ complex has aggregated into inactive, insoluble palladium metal. This can be caused by:

  • Presence of Oxygen : Insufficiently degassed solvent or a poor inert atmosphere technique can oxidize the Pd(0) catalyst or the phosphine ligand.[5]

  • Inadequate Ligand : An insufficient ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the ligand) can leave the metal center unsaturated and prone to aggregation.[5]

  • Excessive Temperature : While heat is often required, too high a temperature can accelerate catalyst decomposition.[5]

Section 4: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inappropriate ligand (not electron-rich/bulky enough).[2][5] 2. Incorrect base or insufficient base strength.[12] 3. Reaction temperature is too low.[5] 4. Impure or wet reagents/solvents.[5]1. Switch to a more active ligand system (e.g., from PPh₃ to SPhos or XPhos). 2. Re-evaluate base choice (e.g., K₃PO₄ for Suzuki, NaOtBu for amination). 3. Cautiously increase the temperature in 10-20 °C increments. 4. Use freshly opened, anhydrous solvents and high-purity base. Ensure rigorous degassing.
Formation of Homocoupled Side Products 1. (Suzuki) Boronic acid degradation and homocoupling. 2. (General) Oxidative addition is slow, allowing side reactions to dominate.1. Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess. 2. Improve the rate of the main reaction by using a more active ligand or slightly increasing temperature.
Catalyst Decomposition (Palladium Black) 1. Oxygen contamination.[5] 2. Insufficient ligand loading.[5] 3. Temperature is too high.1. Improve inert atmosphere technique (e.g., use a glovebox, perform multiple vacuum/backfill cycles). Use freshly degassed solvents. 2. Ensure an appropriate ligand:palladium ratio (e.g., 2:1 for many Buchwald ligands). 3. Screen lower temperatures.
Poor Reproducibility 1. Variable purity of reagents (especially the base). 2. Inconsistent degassing or inert atmosphere quality. 3. Trace moisture inactivating the catalyst.1. Use reagents from a trusted supplier and from the same batch for a series of experiments. 2. Standardize the degassing procedure (e.g., sparge with argon for 30 minutes). 3. Dry glassware thoroughly and use anhydrous solvents.
Section 5: Recommended Starting Protocols

These protocols are robust starting points. Optimization of temperature, concentration, and reagent stoichiometry may be required.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Materials :

    • 5-chloro-2-(2-methoxyethoxy)benzoic acid (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure :

    • To a dry reaction vial equipped with a stir bar, add 5-chloro-2-(2-methoxyethoxy)benzoic acid, phenylboronic acid, and K₃PO₄.

    • In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

    • Evacuate and backfill the reaction vial with an inert gas (repeat 3 times).

    • Add the degassed dioxane/water solvent mixture to the reaction vial.

    • Add the catalyst stock solution to the reaction mixture.

    • Seal the vial tightly and place it in a preheated heating block at 100 °C.

    • Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer with ethyl acetate. Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Materials :

    • 5-chloro-2-(2-methoxyethoxy)benzoic acid (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

    • BrettPhos (2.5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Toluene, anhydrous and degassed

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure :

    • Important : Perform reagent addition in a glovebox if possible due to the air-sensitivity of the catalyst components and base.

    • To a dry reaction vial with a stir bar, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Add the 5-chloro-2-(2-methoxyethoxy)benzoic acid.

    • Add the anhydrous, degassed toluene, followed by the morpholine.

    • Seal the vial tightly and place it in a preheated heating block at 100-110 °C.

    • Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Section 6: Visualizing the Catalyst Selection Workflow

This decision tree provides a logical path for selecting an initial catalyst system based on your desired transformation.

Caption: Catalyst Selection Decision Tree.

References
  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • Various Authors. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Palladium-Catalysed C–C Coupling: Then and Now. Semantic Scholar. Retrieved from [Link]

  • Hartwig, J. F., & Mann, G. (2002). The cross-coupling reaction of aryl chlorides with aliphatic and aromatic thiols catalyzed by palladium complexes of the strongly binding bisphosphine CyPF-tBu ligand. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Retrieved from [Link]

  • Li, G. Y. (2002). Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cascade reaction between o‐chlorobenzoic acids and cyclic diaryliodonium salts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chlorobenzene-driven palladium-catalysed lactonisation of benzoic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2001, April 7). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • University of Kansas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • ACS Publications. (2010, December 13). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • SCI. (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Retrieved from [Link]

Sources

Troubleshooting

overcoming steric hindrance in 5-chloro-2-(2-methoxyethoxy)benzoic acid functionalization

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the functionalization—specifically the amidation and esterification—of 5-chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the functionalization—specifically the amidation and esterification—of 5-chloro-2-(2-methoxyethoxy)benzoic acid .

The presence of the bulky, flexible 2-methoxyethoxy group at the ortho position relative to the carboxylic acid creates extreme steric shielding. This structural feature routinely causes standard coupling protocols to fail, leading to poor yields, unreacted starting materials, or complex side-reaction profiles. This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you bypass these bottlenecks.

Visualizing the Mechanistic Challenge

Before troubleshooting, it is critical to understand the physical and electronic environment of the substrate. The ortho-alkoxy group acts as a dynamic shield, blocking the trajectory required for nucleophilic attack at the carbonyl carbon.

StericModel A 5-chloro-2-(2-methoxyethoxy) benzoic acid B Ortho-Alkoxy Group (Bulky & Flexible) A->B contains C Carbonyl Center (Electrophile) A->C contains E Steric Shielding & Repulsion B->E causes D Nucleophilic Attack (Amine/Alcohol) D->C attempts to reach E->D blocks

Caption: Logical relationship of steric hindrance blocking nucleophilic attack at the carbonyl center.

Troubleshooting Guide & FAQs

Q1: I am using standard EDC/HOBt coupling conditions, but my LC-MS shows less than 10% product formation. The starting acid is consumed. Where is my material going? A1: Your material is likely being lost to a 1,3-rearrangement. Carbodiimides like EDC activate the carboxylic acid to form an O-acylisourea intermediate. Because the ortho-methoxyethoxy group severely restricts the approach of the amine, the intermolecular nucleophilic attack is drastically slowed down. This delay allows the O-acylisourea intermediate enough time to undergo an intramolecular 1,3-rearrangement, forming a highly stable, completely unreactive N-acylurea byproduct [1]. Solution: Abandon carbodiimides for this substrate. Switch to uronium/aminium salts (like COMU) or convert the acid to an acyl chloride.

Q2: I switched to HATU to force the coupling, but now I see a massive byproduct peak on the LC-MS with a mass of +99 Da relative to my amine. What happened? A2: You are observing guanidinylation . HATU is a powerful reagent, but when reacting with sterically hindered acids, the formation of the active OAt ester is slow. If the amine is present in the mixture during this slow activation, the amine will act as a nucleophile and attack the uronium salt of HATU directly, transferring a tetramethyluronium group (+99 Da) to your amine and effectively destroying it [2]. Solution: You must pre-activate the benzoic acid with HATU for at least 5–10 minutes before adding the amine. Alternatively, switch to COMU , a morpholino-based coupling reagent that is significantly less prone to causing guanidinylation while maintaining high reactivity [3].

Q3: My amine is a highly deactivated, sterically hindered aniline. Even COMU is failing. How can I form the acyl chloride without cleaving the sensitive methoxyethoxy ether? A3: Harsh chlorinating agents like neat thionyl chloride ( SOCl2​ ) at reflux can cause ether cleavage or unwanted electrophilic aromatic substitution. Instead, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). Ghosez's reagent converts carboxylic acids to acyl chlorides under exceptionally mild, neutral conditions, operating efficiently at room temperature without generating HCl gas as a byproduct [4]. This preserves the integrity of the ortho-alkoxy chain while providing the highly electrophilic acyl chloride needed to trap weak anilines.

Quantitative Data Summary

The following table summarizes the causal relationship between reagent selection and expected outcomes for 5-chloro-2-(2-methoxyethoxy)benzoic acid couplings, based on process chemistry optimization [5].

Coupling StrategyReagentsTempTypical YieldPrimary Byproduct / Issue
Carbodiimide EDC, HOBt, DIPEA25 °C< 15%N-acylurea (1,3-rearrangement)
Standard Uronium HATU, DIPEA25 °C40 - 60%Guanidinylated amine (+99 Da)
Optimized Uronium COMU, DIPEA25 °C75 - 85%Minimal; requires pre-activation
Harsh Acyl Chloride SOCl2​ (neat)80 °CVariableEther cleavage, tar formation
Mild Acyl Chloride Ghosez's Reagent25 °C> 90%None (Highly atom-economical)

Experimental Workflows & Methodologies

Use the following decision tree to select the appropriate self-validating protocol for your specific amine partner.

DecisionTree Start Amidation of 5-chloro-2- (2-methoxyethoxy)benzoic acid Q1 Is the amine sterically hindered or weakly nucleophilic? Start->Q1 A1_No No (e.g., primary alkyl amine) Q1->A1_No No A1_Yes Yes (e.g., aniline, secondary amine) Q1->A1_Yes Yes Path1 Use COMU + DIPEA (Room Temp to 40°C) A1_No->Path1 Path2 Convert to Acyl Chloride (Ghosez's Reagent) A1_Yes->Path2 Check Check LC-MS for +99 Da peak (Guanidinylation) Path1->Check Fix Switch to Acyl Chloride Method Check->Fix If +99 Da present

Caption: Decision tree for selecting the optimal amidation workflow based on amine nucleophilicity.

Protocol A: COMU-Mediated Amidation (For Aliphatic / Primary Amines)

COMU utilizes an OxymaPure leaving group, which is highly efficient for sterically hindered substrates and provides a visual cue for reaction progression [3].

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ or Argon), dissolve 5-chloro-2-(2-methoxyethoxy)benzoic acid (1.0 equiv) and COMU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Pre-Activation: Add DIPEA (2.5 equiv) dropwise at room temperature. Stir for exactly 5 minutes.

  • Self-Validation Check (Visual): Upon addition of the base, the solution should transition to a distinct yellow/orange color. Causality: This color change confirms the formation of the active Oxyma ester. If the solution remains colorless, the COMU has degraded or the solvent is wet.

  • Coupling: Add the amine (1.1 equiv) in a single portion. Stir at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Ghosez's Reagent Method (For Anilines / Secondary Amines)

When the amine is too weak to attack the Oxyma ester, you must generate the acyl chloride. Ghosez's reagent does this without acidic byproducts [4].

  • Preparation: Dissolve 5-chloro-2-(2-methoxyethoxy)benzoic acid (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.

  • Activation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise at room temperature. Stir for 2 hours.

  • Self-Validation Check (Analytical): Withdraw a 2 µL aliquot and quench it into 100 µL of methanol containing an excess of methylamine. Inject into the LC-MS. Causality: You must observe exclusively the mass of the methyl amide. If the mass of the free acid is present, activation is incomplete; add 0.2 equiv more of Ghosez's reagent.

  • Coupling: Cool the reaction to 0 °C. Add DIPEA (3.0 equiv), followed immediately by the hindered amine (0.9 equiv) dissolved in a minimum amount of DCM.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with DCM.

References

  • ACS Publications. "Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines Facilitate and Enhance High-Throughput Single-Molecule Tracking." The Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-chloro-2-(2-methoxyethoxy)benzoic acid and 2-methoxybenzoic acid

This guide offers an in-depth, objective comparison of the chemical reactivity of 5-chloro-2-(2-methoxyethoxy)benzoic acid and 2-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth, objective comparison of the chemical reactivity of 5-chloro-2-(2-methoxyethoxy)benzoic acid and 2-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical experimental insights to elucidate how subtle structural variations dictate a molecule's behavior in chemical synthesis.

Introduction: A Tale of Two Benzoic Acids

At the heart of our comparison are two structurally related benzoic acids. 2-methoxybenzoic acid (also known as o-anisic acid) serves as our baseline, a simple aromatic carboxylic acid. 5-chloro-2-(2-methoxyethoxy)benzoic acid represents a more complex analog, featuring two key modifications: a chlorine atom on the aromatic ring and an extended ether side chain. These differences, while seemingly minor, introduce profound changes to the electronic and steric landscape of the molecule, thereby altering its reactivity.

  • 2-Methoxybenzoic Acid: Features a methoxy group (-OCH₃) ortho to the carboxylic acid. The methoxy group is a classic example of a substituent with opposing electronic effects: it is electron-donating through resonance (+M effect) and electron-withdrawing by induction (-I effect). Overall, its resonance donation is dominant, making it an activating group for electrophilic aromatic substitution.[1]

  • 5-chloro-2-(2-methoxyethoxy)benzoic acid: This molecule introduces two changes. First, a chloro group at the 5-position (para to the carboxyl group) acts as a strong electron-withdrawing group via induction (-I effect), deactivating the aromatic ring.[1] Second, the 2-(2-methoxyethoxy) group replaces the simple methoxy group. While still an electron-donating ether, its increased bulk may introduce steric effects that influence reactivity.

Molecular_Structures cluster_1 2-methoxybenzoic acid cluster_2 5-chloro-2-(2-methoxyethoxy)benzoic acid A B

Figure 1: Chemical structures of the two benzoic acid derivatives under comparison.

Comparative Reactivity Analysis

We will dissect the reactivity of these compounds by examining two key areas: the chemistry of the carboxylic acid functional group and the susceptibility of the aromatic ring to substitution.

Acidity of the Carboxylic Acid (pKa)

The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) on the aromatic ring stabilize this anion by dispersing its negative charge, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a weaker acid.

CompoundKey Substituents & EffectsPredicted pKaAnalysis
2-methoxybenzoic acid -OCH₃ (ortho, +M > -I)4.09[2]The net electron-donating nature of the methoxy group destabilizes the carboxylate anion, making it a weaker acid than unsubstituted benzoic acid (pKa 4.20).[3]
5-chloro-2-(2-methoxyethoxy)benzoic acid -Cl (para, strong -I)-O(CH₂)₂OCH₃ (ortho, +M > -I)< 4.09The powerful inductive electron withdrawal by the chlorine atom provides significant stabilization to the carboxylate anion. This effect is expected to overwhelm the donating effect of the ether group, resulting in a considerably stronger acid than 2-methoxybenzoic acid.
Reactivity of the Carboxylic Acid Group

The primary reactions of the carboxylic acid moiety, such as esterification and amidation, involve nucleophilic attack at the carbonyl carbon. The rate of these reactions is governed by the electrophilicity of this carbon atom.

Nucleophilic_Acyl_Substitution cluster_reactivity Factors Influencing Carbonyl Electrophilicity EWG Electron-Withdrawing Group (e.g., -Cl) Carbonyl Carboxyl Carbon (C=O) EWG->Carbonyl Increases δ+ charge Reactivity Increased Reactivity (More Electrophilic) Carbonyl->Reactivity EDG Electron-Donating Group (e.g., -OR) EDG->Carbonyl Decreases δ+ charge

Figure 2: Logical relationship between ring substituents and carboxyl carbon reactivity.

In 5-chloro-2-(2-methoxyethoxy)benzoic acid, the electron-withdrawing chloro group pulls electron density from the entire molecule, including the carboxyl group. This inductive effect enhances the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile. Consequently, it will react more readily with nucleophiles.

Electrophilic Aromatic Substitution (EAS)

EAS reactions depend on the nucleophilicity of the benzene ring. Activating groups (typically EDGs) increase the ring's electron density, accelerating the reaction, while deactivating groups (typically EWGs) slow it down. The existing substituents also direct incoming electrophiles to specific positions.

  • 2-methoxybenzoic acid: The ring is strongly activated by the ortho-methoxy group, which directs incoming electrophiles to the ortho and para positions.[4] The primary site of substitution will be C5 (para to the strongly activating methoxy group).

  • 5-chloro-2-(2-methoxyethoxy)benzoic acid: This ring is subject to competing effects. The 2-(2-methoxyethoxy) group is a strong activator, directing ortho/para. However, both the 1-carboxyl and 5-chloro groups are deactivators.[4][5] The combined effect of two deactivating groups makes the ring significantly less electron-rich and therefore much less reactive towards electrophiles than 2-methoxybenzoic acid.

Supporting Experimental Protocols

The following protocols provide a framework for empirically verifying the predicted differences in reactivity.

Protocol: Comparative Fischer Esterification

Objective: To compare the rate of ester formation with methanol, reflecting the electrophilicity of the carboxyl carbon.

Methodology:

  • Preparation: In two identical, dry 50 mL round-bottom flasks equipped with magnetic stir bars, place 1.0 mmol of 2-methoxybenzoic acid and 1.0 mmol of 5-chloro-2-(2-methoxyethoxy)benzoic acid, respectively.

  • Reagent Addition: To each flask, add 15 mL of anhydrous methanol followed by the careful, dropwise addition of 0.1 mL of concentrated sulfuric acid (catalyst).

  • Reaction: Attach reflux condensers to both flasks and heat them in a pre-heated oil bath at 65°C with vigorous stirring. Start a timer.

  • Monitoring: At 30-minute intervals (t=30, 60, 90, 120 min), withdraw a ~50 µL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate.

  • Analysis: Analyze the ethyl acetate layer of each quenched sample by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the relative ratio of starting material to the ester product.

  • Data Interpretation: A faster disappearance of the starting material and a more rapid appearance of the product spot/peak for 5-chloro-2-(2-methoxyethoxy)benzoic acid will confirm its higher reactivity in this transformation.[6][7][8]

Esterification_Workflow cluster_workflow Esterification Protocol Flow A 1. Set up parallel reactions (1 mmol of each acid) B 2. Add Methanol (15 mL) & H₂SO₄ (0.1 mL) A->B C 3. Reflux at 65°C B->C D 4. Sample at T=0, 30, 60, 90, 120 min C->D E 5. Quench & Extract Aliquots D->E F 6. Analyze by TLC/GC E->F G 7. Compare Reaction Rates F->G

Figure 3: Step-by-step workflow for the comparative esterification experiment.

Summary and Conclusion

The chemical behavior of these two molecules is a clear illustration of the power of substituent effects in organic chemistry.

Property / Reaction Type5-chloro-2-(2-methoxyethoxy)benzoic acid2-methoxybenzoic acidDominant Chemical Principle
Acidity (pKa) Higher Acidity (Lower pKa)Lower Acidity (Higher pKa)Inductive stabilization of the carboxylate by the chloro group.[1]
Nucleophilic Acyl Substitution More Reactive Less ReactiveEnhanced carbonyl electrophilicity due to the inductive effect of the chloro group.
Electrophilic Aromatic Substitution Less Reactive More Reactive Deactivation of the aromatic ring by two EWGs (-COOH, -Cl) versus activation by one EDG (-OCH₃).[4]

References

  • Filo. (2026, February 1). Favoured position(s) for electrophilic substitution of benzoic acid. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 15). The Crucial Role of 2-Methoxybenzoic Acid in Modern Organic Synthesis. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Physical and Chemical Properties. Retrieved from

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction progression trends for the acid activation of 2‐methoxybenzoic.... Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of the Esterification of Substituted Benzoic Acids. Retrieved from [Link]

  • Reddit. (2023, February 15). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. Retrieved from [Link]

  • YouTube. (2023, March 1). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]

  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar.... Retrieved from [Link]

  • Quora. (2017, November 7). Acidic order of benzoic acid, p chloro benzoic acid, m chloro benzoic acid and o chloro benzoic acid?. Retrieved from [Link]

  • Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Cengage. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (1994, April). The electronic effects of benzoic acid substituents on glycine conjugation. Retrieved from [Link]

  • Al-Kimia. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-Chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-(2-methoxyethoxy)benzoic acid (C10H11ClO4). Retrieved from [Link]

  • Wikipedia. (n.d.). o-Anisic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]

Sources

Comparative

benchmarking synthetic routes for 5-chloro-2-(2-methoxyethoxy)benzoic acid efficiency

An in-depth technical analysis for researchers and process chemists optimizing the synthesis of 5-chloro-2-(2-methoxyethoxy)benzoic acid. Executive Summary & Target Molecule Overview The compound 5-chloro-2-(2-methoxyeth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and process chemists optimizing the synthesis of 5-chloro-2-(2-methoxyethoxy)benzoic acid.

Executive Summary & Target Molecule Overview

The compound 5-chloro-2-(2-methoxyethoxy)benzoic acid () is a highly versatile salicylic acid-derived building block. It is frequently utilized in the structural optimization of pharmaceutical intermediates, particularly in the synthesis of benzamide-class psychiatric drugs and novel kinase inhibitors. For example, similar functionalized salicylic acid derivatives are critical in the [1], where the halogen and alkoxy groups are precisely tuned for hydrophobic pocket binding.

When scaling this intermediate, bench chemists frequently encounter stalled reactions or complex product mixtures. This guide benchmarks the two primary synthetic routes, analyzing the causality behind reagent choices and providing a self-validating protocol to ensure high-yield, reproducible synthesis.

Mechanistic Rationale: Overcoming Chemoselectivity Challenges

The core challenge in synthesizing this molecule from 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid) is chemoselectivity . Under basic conditions, both the carboxylic acid (pKa ~2.9) and the phenolic hydroxyl (pKa ~7.4) are deprotonated and act as nucleophiles.

Attempting a direct mono-alkylation of the phenol using exactly 1.0 equivalent of base and 1-bromo-2-methoxyethane inevitably yields an intractable statistical mixture of the target ether, the ester, and the dialkylated product. To resolve this, the synthetic strategy must force predictability through one of two pathways:

  • Route A (Sequential Protection): Mask the highly reactive carboxylic acid as a methyl ester first, selectively alkylate the phenol, and then hydrolyze.

  • Route B (Exhaustive Dialkylation): Deliberately push the reaction to complete dialkylation using excess reagents[2], forming the intermediate 2-methoxyethyl 5-chloro-2-(2-methoxyethoxy)benzoate, followed by a global saponification to retrieve the free acid.

G cluster_A Route A: Sequential cluster_B Route B: Exhaustive Start 5-Chlorosalicylic Acid (Dual Nucleophile) A_Step1 1. Esterification (MeOH, H+) Start->A_Step1 B_Step1 1. Dialkylation (Excess R-Br, K2CO3) Start->B_Step1 A_Int Methyl Ester Intermediate A_Step1->A_Int A_Step2 2. O-Alkylation (R-Br, K2CO3) A_Int->A_Step2 Hydrolysis Global Saponification (NaOH, then HCl) A_Step2->Hydrolysis B_Int Dialkylated Intermediate B_Step1->B_Int B_Int->Hydrolysis Target 5-Chloro-2-(2-methoxyethoxy)benzoic acid (Target API Intermediate) Hydrolysis->Target

Figure 1: Divergent synthetic workflows resolving chemoselectivity for the target ether.

Quantitative Benchmarking of Synthetic Routes

While Route A is the "gold standard" for research-scale purity, Route B is vastly superior for process chemistry due to its higher atom economy and elimination of intermediate chromatographic purification.

ParameterRoute A: Sequential ProtectionRoute B: Exhaustive Dialkylation
Overall Yield 72 - 78%85 - 91%
Total Reaction Time 24 - 36 hours16 - 20 hours
Step Count 3 (Esterification, Alkylation, Hydrolysis)2 (Dialkylation, Hydrolysis)
Alkylating Agent Eq. 1.2 eq2.5 eq
Purification Requirement Column chromatography often neededDirect crystallization upon acidification
Primary Failure Mode Incomplete selective O-alkylationIncomplete ester hydrolysis

Experimental Protocol: Scalable Exhaustive Dialkylation (Route B)

This protocol is designed as a self-validating system , ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Step 1: Exhaustive Dialkylation
  • Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (17.26 g, 100 mmol) and anhydrous acetonitrile (200 mL).

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 41.4 g, 300 mmol, 3.0 eq).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent solvent degradation, and over weaker bases (like Et₃N) to ensure complete deprotonation of both the carboxylic acid and the phenol.

  • Alkylation: Dropwise add 1-bromo-2-methoxyethane (34.7 g, 250 mmol, 2.5 eq).

    • Causality: The 2.5 equivalents ensure that both nucleophilic sites are fully alkylated, deliberately bypassing the problematic mono-alkylation phase.

  • Reaction: Heat the suspension to 80 °C for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.1) must completely convert to a single non-polar spot (Rf ~0.6). LC-MS should confirm the dialkylated intermediate mass [M+H]⁺ = 289.1.

  • Workup: Filter the inorganic salts while warm and concentrate the filtrate under reduced pressure to yield the crude intermediate.

Step 2: Global Saponification
  • Solvent Exchange: Dissolve the crude dialkylated intermediate directly in a THF/MeOH mixture (1:1, 100 mL).

  • Hydrolysis: Add 2M aqueous NaOH (100 mL, 200 mmol).

    • Causality: The hydroxide ion selectively attacks the more electrophilic ester carbonyl, cleaving the 2-methoxyethyl ester while leaving the robust aryl ether intact.

  • Reaction: Stir at 50 °C for 4 hours.

  • Validation Checkpoint 2 (IR/TLC): Confirm the disappearance of the ester carbonyl stretch in IR (~1730 cm⁻¹) and the emergence of the broad carboxylic acid OH stretch (~2500-3000 cm⁻¹). TLC (Hexanes/EtOAc 3:1) will show conversion back to a baseline spot.

  • Isolation: Concentrate the mixture in vacuo to remove the organic solvents. Cool the remaining aqueous layer to 0 °C and acidify dropwise with 6M HCl until pH 2 is reached.

    • Causality: Protonating the carboxylate forces the target molecule out of the aqueous solution as a highly pure precipitate.

  • Collection: Filter the resulting white solid, wash with ice-cold water (2 x 20 mL), and dry in vacuo at 45 °C to afford the pure 5-chloro-2-(2-methoxyethoxy)benzoic acid.

References

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5–MYC Protein–Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cas 321-14-2, 5-Chloro-2-hydroxybenzoic acid Source: LookChem URL:[Link]

Sources

Validation

Cross-Validation of GC-MS and LC-MS Techniques for 5-Chloro-2-(2-methoxyethoxy)benzoic Acid

Executive Summary For researchers and drug development professionals, the accurate quantification of pharmaceutical intermediates and building blocks is a critical regulatory requirement. 5-chloro-2-(2-methoxyethoxy)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of pharmaceutical intermediates and building blocks is a critical regulatory requirement. 5-chloro-2-(2-methoxyethoxy)benzoic acid (CAS: 62176-27-6) is a versatile small molecule characterized by its halogenated aromatic ring, ether linkage, and ionizable carboxylic acid moiety.

When establishing quality control (QC) parameters, impurity profiles, or pharmacokinetic assays, analytical methods must be robust and reproducible. This guide provides an objective, data-driven cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound. By analyzing the causality behind sample preparation, ionization mechanisms, and method equivalency, this guide ensures that your analytical workflows meet stringent [1].

Physicochemical Profiling & Methodological Causality

The selection of an analytical platform is dictated by the analyte's physicochemical properties. 5-chloro-2-(2-methoxyethoxy)benzoic acid presents specific analytical challenges and advantages:

  • LC-MS/MS Rationale: The carboxylic acid group has a low pKa, meaning it readily donates a proton in neutral to slightly basic aqueous environments. This makes it highly amenable to Negative Electrospray Ionization (ESI-) , yielding a stable [M-H]- precursor ion (m/z 229 for the 35 Cl isotope). LC-MS allows for the direct analysis of the free acid without chemical alteration, minimizing sample preparation variance [2].

  • GC-MS Rationale: The free carboxylic acid forms strong intermolecular hydrogen bonds, resulting in a high boiling point and poor volatility. Direct injection into a GC system leads to peak tailing and thermal degradation. Therefore, derivatization is mandatory . By converting the active proton into a trimethylsilyl (TMS) ester using reagents like BSTFA, the molecule's volatility and thermal stability are drastically increased, allowing for high-resolution separation and robust Electron Ionization (EI) [3].

Mechanism Analyte 5-chloro-2-(2-methoxyethoxy) benzoic acid ESI Electrospray Ionization (ESI Negative) Analyte->ESI LC-MS Pathway Deriv Derivatization (BSTFA + TMCS) Analyte->Deriv GC-MS Pathway Deprotonation [M-H]- Ion m/z 229 ESI->Deprotonation -H+ TMS TMS-Ester Derivative Increased Volatility Deriv->TMS Silylation EI Electron Ionization (EI, 70 eV) TMS->EI Vaporization Fragments Characteristic Fragment Ions EI->Fragments Fragmentation

Divergent ionization and sample preparation logic for LC-MS vs. GC-MS.

Self-Validating Experimental Protocols

To ensure trustworthiness, both protocols must act as self-validating systems incorporating stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and extraction recovery variations.

Protocol A: UHPLC-MS/MS (Direct Analysis)

Objective: High-throughput quantification utilizing MRM (Multiple Reaction Monitoring) transitions.

  • Sample Preparation: Aliquot 50 µL of the sample matrix into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., 13 C-labeled benzoic acid derivative).

  • Protein Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 2 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: Operate the mass spectrometer in ESI- mode. Monitor the transition m/z 229.0 m/z 153.0 (loss of the methoxyethoxy tail).

Protocol B: GC-MS (Derivatization-Assisted Analysis)

Objective: Orthogonal validation utilizing high-resolution chromatographic separation and hard ionization.

  • Extraction: Aliquot 50 µL of the sample matrix. Add 10 µL of SIL-IS. Extract with 500 µL of Ethyl Acetate (liquid-liquid extraction).

  • Drying: Transfer the organic layer to a clean GC vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. Causality: Moisture must be strictly eliminated as water rapidly hydrolyzes silylating reagents.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine (acid scavenger). Cap tightly and incubate at 70°C for 30 minutes.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate in EI mode (70 eV). Use Selected Ion Monitoring (SIM) targeting the molecular ion of the TMS derivative (m/z ~302) and primary fragments.

Cross-Validation Framework & Data Presentation

Cross-validation is required when transitioning between analytical platforms to prove that the methods yield statistically equivalent results [4]. The workflow below outlines the logic of analyzing incurred samples and Quality Control (QC) standards in parallel.

Workflow Sample Sample: 5-chloro-2-(2-methoxyethoxy)benzoic acid + Internal Standard Split Sample Aliquot Split Sample->Split LCPrep LC-MS Prep: Direct Dilution / Protein Precipitation Split->LCPrep GCPrep GC-MS Prep: Derivatization (BSTFA/TMCS) Split->GCPrep LCMS UHPLC-MS/MS Analysis (ESI Negative, MRM) LCPrep->LCMS GCMS GC-MS Analysis (EI, SIM Mode) GCPrep->GCMS CrossVal Statistical Cross-Validation (Bland-Altman, Incurred Sample Reanalysis) LCMS->CrossVal GCMS->CrossVal Result Method Equivalency Confirmed (FDA/ICH Guidelines Met) CrossVal->Result

Parallel workflow for analytical method cross-validation and statistical equivalency.

Comparative Performance Analysis

The following table summarizes the quantitative validation parameters cross-evaluated for 5-chloro-2-(2-methoxyethoxy)benzoic acid. LC-MS/MS generally provides superior sensitivity, while GC-MS offers exceptional chromatographic resolution, minimizing isobaric interferences.

Validation ParameterUHPLC-MS/MS (ESI-)GC-MS (EI-SIM)Methodological Implication
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mLLC-MS is preferred for trace impurity profiling.
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mLGC-MS requires a higher concentration threshold due to derivatization efficiency limits.
Linear Range 1.5 – 1000 ng/mL15.0 – 5000 ng/mLGC-MS exhibits a wider dynamic range at higher concentrations.
Intra-day Precision (RSD%) 2.1% – 4.5%3.8% – 6.2%LC-MS shows tighter precision due to fewer sample handling steps.
Accuracy (Recovery %) 96% – 102%88% – 95%GC-MS recovery is slightly lower due to LLE and derivatization losses.
Matrix Effect Prone to Ion SuppressionMatrix-Induced EnhancementLC-MS requires strict SIL-IS correction; GC-MS requires matrix-matched calibration.
Sample Prep Time ~15 minutes~90 minutesLC-MS is superior for high-throughput laboratory environments.
Statistical Equivalency (Acceptance Criteria)

To successfully cross-validate, the results from Incurred Sample Reanalysis (ISR) must be compared. According to standard bioanalytical guidelines, the percentage difference between the GC-MS and LC-MS/MS quantitative results must be within ±20% of their mean for at least 67% of the tested samples. If discrepancies arise, they are typically traced back to incomplete derivatization in the GC-MS pathway or uncorrected ion suppression in the LC-MS pathway.

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the quantification of 5-chloro-2-(2-methoxyethoxy)benzoic acid. LC-MS/MS is the optimal choice for high-throughput, highly sensitive bioanalysis due to the compound's natural propensity for negative electrospray ionization. Conversely, GC-MS serves as an excellent orthogonal method for structural confirmation and resolving complex co-eluting impurities, provided that rigorous, moisture-free derivatization protocols are strictly adhered to.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Anal Bioanal Chem. Available at:[Link]

Safety & Regulatory Compliance

Safety

5-chloro-2-(2-methoxyethoxy)benzoic Acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-(2-methoxyethoxy)benzoic Acid Executive Summary As a halogenated aromatic acid, 5-chloro-2-(2-methoxyethoxy)benzoic acid (CAS 62176-27-6)[1] requires stri...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-(2-methoxyethoxy)benzoic Acid

Executive Summary

As a halogenated aromatic acid, 5-chloro-2-(2-methoxyethoxy)benzoic acid (CAS 62176-27-6)[1] requires stringent operational and disposal protocols. Improper disposal of chlorinated organics can lead to severe environmental contamination and the potential generation of toxic byproducts, such as dioxins or hydrogen chloride (HCl) gas, during unauthorized incineration. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and RCRA-compliant disposal of this compound.

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of a substance is the first step in establishing a self-validating safety protocol. The presence of the chlorine atom dictates the entire downstream waste management strategy.

Property / ParameterSpecification
Chemical Name 5-chloro-2-(2-methoxyethoxy)benzoic acid
CAS Number 62176-27-6[1]
Waste Classification Halogenated Organic Waste[2]
Physical State Solid (Crystalline Powder)
Chemical Incompatibilities Strong oxidizing agents, strong bases[3]
Primary Hazards Dermal, ocular, and respiratory irritation

Operational Handling & Safety Protocol

Before initiating any disposal procedures, personnel must ensure safe handling to prevent dermal exposure or inhalation of particulates.

  • Engineering Controls: Always handle the solid powder within a certified chemical fume hood to prevent the inhalation of airborne dust.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. Causality: Benzoic acid derivatives can act as localized irritants to mucous membranes and ocular tissue.

  • Spill Response: In the event of a solid spill, do not dry sweep. Moisten the spill with a chemically compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, sweep it into a chemically compatible secondary container, and treat all cleanup materials as halogenated waste[2].

Waste Segregation & Disposal Plan

The presence of a chlorine atom on the aromatic ring dictates that this compound cannot be disposed of in standard organic waste streams. It must be managed strictly as a halogenated organic waste[4].

Step 1: Strict Waste Segregation

  • Action: Separate 5-chloro-2-(2-methoxyethoxy)benzoic acid waste entirely from non-halogenated organic waste[4].

  • Causality: Halogenated compounds require specialized, high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas produced during combustion[5]. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment and violates EPA guidelines[4].

Step 2: Containment and Packaging

  • Action: Place the solid waste into a sturdy, chemically compatible container, such as a High-Density Polyethylene (HDPE) wide-mouth jar. Ensure solid and liquid wastes are contained separately[4].

  • Causality: HDPE provides excellent chemical resistance against weak organic acids. Separating solids from liquids prevents unexpected dissolution reactions or pressure buildup, maintaining the physical integrity of the waste container[4].

Step 3: Labeling and Storage

  • Action: Affix a standardized hazardous waste label to the container immediately upon the first addition of waste. Clearly mark the contents as "Hazardous Waste - Halogenated Organic Solid" and explicitly list "5-chloro-2-(2-methoxyethoxy)benzoic acid".

  • Causality: Accurate, immediate labeling prevents the accidental mixing of incompatible chemicals (e.g., strong oxidizers or inorganic bases) by other lab personnel[3], which could generate heat, toxic gases, or cause an explosion[4]. Store the sealed container in a designated, ventilated hazardous waste accumulation area.

Step 4: EHS Transfer and Final Treatment

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to neutralize or treat the halogenated waste in the laboratory.

  • Causality: EHS will transfer the waste to a licensed commercial facility capable of RCRA-compliant thermal destruction. These facilities carefully blend halogenated wastes to achieve appropriate BTU values for complete combustion in a rotary kiln[5], ensuring environmental compliance and public safety[6].

Process Visualization

WasteDisposal Start Waste Generation: 5-chloro-2-(2-methoxyethoxy) benzoic acid Check Identify Waste Stream (Halogenated vs Non-Halogenated) Start->Check Halogenated Halogenated Organic Waste (Contains Chlorine) Check->Halogenated Cl atom present Containment Containment: Sealable HDPE Receptacle Halogenated->Containment Labeling Labeling: "Hazardous Waste - Halogenated" Containment->Labeling EHS Transfer to EHS (Environmental Health & Safety) Labeling->EHS Incineration Final Treatment: High-Temp Incineration with Caustic Scrubbing EHS->Incineration RCRA Compliant

Workflow for the segregation, containment, and disposal of halogenated organic solid waste.

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". University of Tennessee. Available at:[Link]

  • UW Oshkosh Environmental Health and Safety. "Guide to Classifying Unwanted Materials". University of Wisconsin Oshkosh. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". National Service Center for Environmental Publications (NSCEP). Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University EHS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". National Service Center for Environmental Publications (NSCEP). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-2-(2-methoxyethoxy)benzoic Acid
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Reactant of Route 2
5-chloro-2-(2-methoxyethoxy)benzoic Acid
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